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  • Product: N-methyl-N-phenylpyridine-4-carboxamide
  • CAS: 252930-65-7

Core Science & Biosynthesis

Foundational

N-methyl-N-phenylpyridine-4-carboxamide chemical structure and physical properties

An In-Depth Technical Guide to N-methyl-N-phenylpyridine-4-carboxamide: Structure, Properties, and Synthesis This guide provides a comprehensive technical overview of N-methyl-N-phenylpyridine-4-carboxamide, a molecule o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-methyl-N-phenylpyridine-4-carboxamide: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of N-methyl-N-phenylpyridine-4-carboxamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited publicly available data for this specific compound, this document synthesizes information from closely related analogues to present a predictive and insightful resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

N-methyl-N-phenylpyridine-4-carboxamide is a tertiary amide featuring a pyridine ring linked to a phenyl group through a methyl-substituted amide bridge. The precise arrangement of these functional groups is critical to its chemical and biological properties.

Chemical Structure:

Caption: 2D structure of N-methyl-N-phenylpyridine-4-carboxamide.

Key Identifiers:

IdentifierValueSource
IUPAC Name N-methyl-N-phenylpyridine-4-carboxamideN/A
CAS Number 252930-65-7[1]
Molecular Formula C13H12N2OCalculated
Molecular Weight 212.25 g/mol Calculated
SMILES CN(C(=O)c1ccncc1)c2ccccc2Predicted
InChI Key Predicted to be uniqueN/A

Predicted Physical and Chemical Properties

Table of Predicted and Comparative Physical Properties:

PropertyPredicted/Comparative ValueNotes
Melting Point Solid at room temperatureBased on the melting points of similar aromatic amides.[3]
Boiling Point > 300 °CHigh boiling point is expected due to the rigid aromatic structure and polar amide group.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The aromatic nature suggests poor aqueous solubility, a common challenge for many drug candidates.[4]
pKa Weakly basicThe pyridine nitrogen is the most likely site of protonation.
LogP ~1.9 (for isomer)Indicates moderate lipophilicity.[2]

Synthesis and Characterization

While a specific, validated protocol for the synthesis of N-methyl-N-phenylpyridine-4-carboxamide is not published, a general and robust synthetic approach can be designed based on well-established amidation reactions.

Proposed Synthetic Pathway: Amide Coupling

The most straightforward synthesis involves the coupling of isonicotinic acid (or its activated form) with N-methylaniline.

Synthesis_Workflow start Isonicotinic Acid + N-Methylaniline activation Activation of Carboxylic Acid (e.g., with SOCl2 or a coupling agent like HATU) start->activation Step 1 coupling Amide Bond Formation (Nucleophilic Acyl Substitution) activation->coupling Step 2 workup Aqueous Work-up and Extraction coupling->workup Step 3 purification Purification (e.g., Column Chromatography) workup->purification Step 4 characterization Structural Characterization (NMR, MS, IR) purification->characterization Step 5 product N-methyl-N-phenylpyridine-4-carboxamide characterization->product

Caption: Proposed workflow for the synthesis of N-methyl-N-phenylpyridine-4-carboxamide.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • N-methylaniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Activation of Isonicotinic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isonicotinic acid (1.0 equivalent).

    • Add an excess of thionyl chloride (e.g., 5-10 equivalents) and a catalytic amount of DMF.

    • Reflux the mixture for 2-4 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude isonicotinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude isonicotinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve N-methylaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool the N-methylaniline solution to 0 °C in an ice bath.

    • Slowly add the isonicotinoyl chloride solution to the N-methylaniline solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Extraction:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-methyl-N-phenylpyridine-4-carboxamide.

Causality in Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which would hydrolyze the highly reactive acyl chloride intermediate.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Aqueous Work-up: Removes water-soluble byproducts and unreacted starting materials.

  • Column Chromatography: A standard and effective method for purifying organic compounds based on their polarity.[5]

Structural Characterization:

The identity and purity of the synthesized N-methyl-N-phenylpyridine-4-carboxamide would be confirmed using a suite of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the pyridine and phenyl rings (7-9 ppm), a singlet for the N-methyl group (around 3.5 ppm).
¹³C NMR Signals for the carbonyl carbon (around 165-170 ppm), and distinct signals for the aromatic carbons of the pyridine and phenyl rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (m/z = 212.25). Fragmentation patterns would show cleavage at the amide bond.
Infrared (IR) Spectroscopy A strong C=O stretching vibration for the amide carbonyl (around 1650 cm⁻¹), and C-N stretching vibrations.

Potential Biological Activity and Mechanism of Action

While no specific biological data exists for N-methyl-N-phenylpyridine-4-carboxamide, its structural motifs are present in molecules with known biological activities. This allows for informed speculation on its potential therapeutic applications and mechanisms of action.

Structural Analogues and Their Activities:

  • N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide: This more complex analogue has been identified as an inhibitor of urokinase-type plasminogen activator and various cytochrome P450 enzymes.[6] This suggests that the core N-methyl-N-phenylpyridine-4-carboxamide scaffold may have potential as an enzyme inhibitor.

  • 1-methyl-4-phenylpyridinium (MPP+): This is a well-known neurotoxin that inhibits complex I of the mitochondrial electron transport chain.[7][8][9] Although N-methyl-N-phenylpyridine-4-carboxamide is structurally different (it is not a pyridinium salt), the presence of the N-methyl-phenyl-pyridine core warrants investigation into its potential effects on mitochondrial function.

  • Other Pyridine Carboxamide Derivatives: Various derivatives have been explored for a range of therapeutic areas, including oncology and infectious diseases, often acting as inhibitors of specific enzymes or protein-protein interactions.[10][11][12]

Hypothesized Mechanism of Action:

MoA_Hypothesis compound N-methyl-N-phenylpyridine-4-carboxamide interaction Binding via Hydrogen Bonding and/or Hydrophobic Interactions compound->interaction target Potential Biological Target (e.g., Enzyme Active Site) target->interaction effect Modulation of Target Activity (Inhibition or Activation) interaction->effect outcome Downstream Cellular Effects effect->outcome

Caption: Hypothesized mechanism of action for N-methyl-N-phenylpyridine-4-carboxamide.

Based on its structure, N-methyl-N-phenylpyridine-4-carboxamide could potentially interact with biological targets through:

  • Hydrogen Bonding: The amide oxygen and pyridine nitrogen can act as hydrogen bond acceptors.

  • π-π Stacking: The aromatic pyridine and phenyl rings can engage in stacking interactions with aromatic residues in a protein binding pocket.

  • Hydrophobic Interactions: The phenyl and methyl groups contribute to the molecule's lipophilicity, facilitating interactions with hydrophobic regions of a target.

Further research, including in vitro screening and computational docking studies, would be necessary to elucidate the specific biological targets and mechanism of action of this compound.

Conclusion and Future Directions

N-methyl-N-phenylpyridine-4-carboxamide represents an intriguing, yet underexplored, chemical entity. This guide has provided a foundational understanding of its structure, predicted properties, and a viable synthetic route. The true potential of this molecule in drug discovery and development awaits empirical validation. Future research should focus on its synthesis and purification, followed by a comprehensive evaluation of its biological activity against a panel of relevant targets, particularly enzymes such as kinases and proteases, where similar scaffolds have shown promise.

References

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - MDPI. Available at: [Link]

  • 1-methyl-N-phenyl-4H-pyridine-3-carboxamide | C13H14N2O | CID 14417315 - PubChem. Available at: [Link]

  • Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide - Academia.edu. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - MDPI. Available at: [Link]

  • N-Phenyl-pyridine-2-carboxamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle - eScholarship. Available at: [Link]

  • N-methyl-4-phenylpyridinium (MPP+) potentiates the killing of cultured hepatocytes by catecholamines - PubMed. Available at: [Link]

  • MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed. Available at: [Link]

  • Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed. Available at: [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - MDPI. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Preclinical Evaluation of N-methyl-N-phenylpyridine-4-carboxamide as a Modulator of β-Glucocerebrosidase

Authored for Researchers, Scientists, and Drug Development Professionals Section 1: Foundational Principles of β-Glucocerebrosidase Modulation The Central Role of β-Glucocerebrosidase (GCase) in Lysosomal Homeostasis β-G...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles of β-Glucocerebrosidase Modulation

The Central Role of β-Glucocerebrosidase (GCase) in Lysosomal Homeostasis

β-Glucocerebrosidase (GCase, EC 3.2.1.45) is a critical lysosomal enzyme responsible for the hydrolysis of the glycolipid glucocerebroside into glucose and ceramide.[1][2] This function is integral to the cell's "housekeeping" processes, enabling the breakdown and recycling of cellular components within the lysosome.[2] GCase is a 497-amino acid glycoprotein that associates with the lysosomal membrane, where its catalytic activity is maximal at the acidic pH of approximately 5.5.[1] For optimal function, it requires an activating protein, Saposin C, which is thought to present the glucocerebroside substrate to the enzyme's active site.[1][3]

The Pathophysiological Impact of GCase Deficiency: Gaucher and Parkinson's Disease

Mutations in the GBA1 gene, which encodes GCase, lead to a deficiency in the enzyme's activity.[2][4] This genetic defect is the cause of Gaucher disease (GD), the most common lysosomal storage disorder.[4][5] The impaired enzymatic function results in the progressive accumulation of glucocerebroside within the lysosomes of macrophages, leading to the formation of characteristic "Gaucher cells".[4][6] This accumulation primarily affects the spleen, liver, and bone marrow, causing a range of symptoms from hepatosplenomegaly to skeletal abnormalities.[2][7]

Crucially, the impact of GCase dysfunction extends beyond Gaucher disease. Heterozygous mutations in the GBA1 gene are now recognized as the most significant genetic risk factor for Parkinson's disease (PD).[8][9][10] This link underscores a critical axis between lysosomal function and neurodegeneration, making GCase a high-priority target for therapeutic intervention in a broader spectrum of diseases.[11]

Therapeutic Strategies: The Emergence of Pharmacological Chaperones

Traditional treatments for Gaucher disease include enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[12][13] However, these approaches have limitations, particularly in treating the neuronopathic forms of the disease, as the large enzyme molecule in ERT cannot cross the blood-brain barrier (BBB).[4][13]

This limitation has driven the development of pharmacological chaperones (PCs)—small molecules designed to rescue the function of mutant enzymes.[5][14] PCs act by binding to misfolded GCase variants within the endoplasmic reticulum (ER), stabilizing their conformation.[5] This stabilization allows the enzyme to pass the ER's quality control system, preventing its premature degradation and facilitating its successful trafficking to the lysosome, where it can perform its catalytic function.[5] The potential for these small molecules to be designed to cross the BBB makes them a highly promising therapeutic avenue for both neuronopathic GD and GBA-associated Parkinson's disease.[13][15]

Introducing N-methyl-N-phenylpyridine-4-carboxamide: A Candidate for GCase Modulation

This guide focuses on the preclinical evaluation pathway for novel small-molecule GCase modulators, using N-methyl-N-phenylpyridine-4-carboxamide as a representative candidate. While many GCase modulators belong to classes like quinazolines or pyrrolo[2,3-b]pyrazines, the core principles of evaluation are universal.[16][17] The following sections will detail the necessary experimental frameworks to rigorously assess the potential of a candidate compound to act as a therapeutic GCase modulator.

Section 2: Postulated Mechanism of Action for a Non-Inhibitory GCase Modulator

Allosteric Binding and Enzyme Stabilization

Unlike competitive inhibitors that bind to the active site, many promising GCase modulators are non-inhibitory and bind to allosteric sites.[8][16] The binding of a modulator like N-methyl-N-phenylpyridine-4-carboxamide to such a site can induce a conformational change that stabilizes the entire protein structure.[18] Some advanced modulators have been shown to promote the dimerization of GCase, a state which may be linked to enhanced stability and activity.[16][17] This allosteric modulation is key, as it enhances protein stability without blocking the active site, allowing the enzyme to function once it reaches the lysosome.

cluster_ER Endoplasmic Reticulum (ER) Misfolded_GCase Misfolded GCase (Mutant) Complex Stabilized GCase-Modulator Complex Misfolded_GCase->Complex ERAD ER-Associated Degradation (ERAD) Misfolded_GCase->ERAD Default Path: Degradation Modulator Modulator (e.g., N-methyl-N- phenylpyridine-4-carboxamide) Modulator->Complex Binding & Stabilization Golgi Golgi Apparatus Complex->Golgi Successful Trafficking Lysosome Lysosome (Target Destination) Golgi->Lysosome

Caption: Proposed mechanism of a pharmacological chaperone modulator.

Promoting Correct Protein Folding and Trafficking

The primary consequence of many GBA1 mutations is not a loss of catalytic ability but rather protein misfolding, which leads to ER retention and degradation.[19] A successful modulator must therefore demonstrate that it promotes the maturation and forward trafficking of GCase. This can be assessed by analyzing the glycosylation state of the enzyme; a mature, post-ER form of GCase will have a different glycosylation pattern than the immature form retained in the ER.[16] By increasing the proportion of mature GCase, the modulator effectively boosts the total amount of functional enzyme that reaches the lysosome.

Section 3: In Vitro Characterization Workflow

The initial evaluation of a candidate modulator begins with cell-free in vitro assays to confirm direct interaction with GCase and quantify its effect on enzymatic activity.

cluster_workflow In Vitro Evaluation Pipeline Start Compound Synthesis|{N-methyl-N-phenylpyridine-4-carboxamide} Assay1 Primary Screen Fluorogenic Assay (4-MUG) Determine basic activity profile Start->Assay1 Assay2 Confirmatory Screen MS/MS Assay (Natural Substrate Analog) High specificity & relevance Assay1->Assay2 Confirm Hits Analysis Data Analysis Calculate AC₅₀ Determine Max Activation (%) Assay2->Analysis Decision Go/No-Go Decision|Proceed to Cellular Models? Analysis->Decision

Caption: A streamlined workflow for the in vitro characterization of GCase modulators.

Protocol 1: Fluorogenic GCase Activity Assay with Recombinant Enzyme

This assay provides a rapid, high-throughput method for initial screening. It relies on a synthetic substrate that becomes fluorescent upon cleavage by GCase.

  • Objective: To determine if N-methyl-N-phenylpyridine-4-carboxamide directly increases the activity of recombinant human GCase (rhGCase) and to calculate its half-maximal activity concentration (AC₅₀).

  • Materials:

    • Recombinant human GCase

    • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate[20][21]

    • McIlvaine buffer (Citrate-Phosphate), pH 5.2-5.5[22]

    • N-methyl-N-phenylpyridine-4-carboxamide (test compound) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

  • Methodology:

    • Prepare a serial dilution of the test compound in McIlvaine buffer. Ensure the final DMSO concentration is consistent across all wells (typically <0.5%).

    • In each well of the microplate, add 20 µL of rhGCase solution.

    • Add 20 µL of the diluted test compound (or vehicle control) to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of pre-warmed 4-MUG substrate solution.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4). This step is crucial to maximize the fluorescence of the 4-methylumbelliferone product.[23]

    • Read the fluorescence on the plate reader.

  • Causality and Controls: The acidic pH mimics the lysosomal environment, favoring GCase activity.[20] A vehicle control (DMSO only) establishes the baseline enzyme activity. A known activator can be used as a positive control. It is important to note that substrates like 4-MUG can also be cleaved by other β-glucosidases (GBA2, GBA3); while less of a concern with purified recombinant enzyme, this becomes critical in cell lysate assays.[24]

Protocol 2: High-Specificity Tandem Mass Spectrometry (MS/MS) GCase Assay

This assay offers superior specificity by using a synthetic analog of the natural substrate and directly measuring the product via mass spectrometry, eliminating false positives from fluorescent artifacts or off-target enzyme activity.[25]

  • Objective: To validate the activating effect of the test compound using a more physiologically relevant substrate analog.

  • Materials:

    • Recombinant human GCase

    • C12-Glucocerebroside (substrate)[25]

    • C14-Ceramide (internal standard)[25]

    • Reaction buffer (e.g., citrate buffer with sodium taurocholate)

    • Test compound and controls

    • LC-MS/MS system

  • Methodology:

    • Combine rhGCase, test compound (or vehicle), and internal standard in a 96-well plate.

    • Pre-incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding the C12-glucocerebroside substrate.

    • Incubate at 37°C on an orbital shaker for 4-20 hours.[25]

    • Stop the reaction and perform a liquid-liquid extraction to isolate the lipid products.

    • Analyze the samples using an LC-MS/MS system, quantifying the amount of C12-ceramide product relative to the C14-ceramide internal standard.

  • Self-Validation: The use of a stable isotope-labeled internal standard and the high selectivity of mass spectrometry ensure that the measured product is unequivocally from the enzymatic reaction of interest, providing a robust validation of the primary screen results.

Data Interpretation: Quantifying Modulator Potency

Data from the in vitro assays are used to determine the potency and efficacy of the modulator.

ParameterDescriptionExample Value (Hypothetical)
AC₅₀ The concentration of the modulator that produces 50% of its maximal activating effect. A lower value indicates higher potency.1.49 µM[11]
Max Activation The maximum percentage increase in GCase activity observed at saturating concentrations of the modulator, relative to the baseline (vehicle control).780%[11]
Assay Z' Factor A statistical measure of assay quality. A value >0.5 indicates a robust and reliable assay for high-throughput screening.0.75[23]

Section 4: Cellular Efficacy and Target Engagement

Positive results from in vitro assays must be translated into a cellular context to demonstrate therapeutic potential. This involves using disease-relevant cell models to show that the modulator can increase GCase activity and reverse the pathological phenotype (i.e., substrate accumulation).

Rationale for Selecting Cellular Models

The choice of cell model is critical for generating meaningful data.

  • Patient-Derived Fibroblasts: These are readily available and can be sourced from patients with specific GBA1 mutations (e.g., N370S, L444P).[16][26] They serve as an excellent system to test if a modulator can rescue the activity of a specific mutant GCase.

  • Induced Pluripotent Stem Cells (iPSCs): iPSCs reprogrammed from patient fibroblasts are a state-of-the-art model.[12] They can be differentiated into disease-relevant cell types that are otherwise difficult to obtain, such as macrophages and neurons.[26][27] This is particularly vital for studying neuronopathic GD and the neurological aspects of GBA-PD.[28]

Protocol 3: Assessing GCase Activity in Patient-Derived Fibroblasts
  • Objective: To demonstrate that N-methyl-N-phenylpyridine-4-carboxamide increases GCase activity and protein levels in a relevant patient-derived cell line.

  • Methodology:

    • Culture patient-derived fibroblasts (e.g., homozygous for the N370S mutation) in appropriate media.[16]

    • Treat cells with a range of concentrations of the test compound (or vehicle) for 48-72 hours.

    • Harvest the cells and prepare cell lysates via sonication or freeze-thaw cycles.

    • Measure the total protein concentration of each lysate for normalization.

    • Perform the fluorogenic (4-MUG) GCase activity assay on the lysates as described in Protocol 1. Crucially, include a specific inhibitor of non-lysosomal GBA2 (e.g., AMP-DNM) to ensure the measured activity is primarily from lysosomal GCase.[22]

    • In parallel, use a portion of the lysate for Western blot analysis to determine the total GCase protein levels, which can confirm if the increased activity is due to enhanced enzyme stability and abundance.

  • Expert Insight: A significant increase in both GCase activity and protein abundance in mutant cells strongly supports a chaperone-like mechanism of action, where the compound stabilizes the enzyme, leading to higher steady-state levels.[16]

Protocol 4: Quantifying Substrate Accumulation in iPSC-Derived Neurons
  • Objective: To provide phenotypic evidence that the modulator-induced increase in GCase activity leads to a reduction in the pathological accumulation of its substrate, glucosylceramide (GlcCer).

  • Methodology:

    • Differentiate patient-derived iPSCs (e.g., from a type 2 or 3 GD patient) into a neuronal lineage.[26]

    • Treat the differentiated neurons with the test compound for an extended period (e.g., 7-14 days).

    • Harvest the cells and extract total lipids.

    • Quantify GlcCer and its deacylated form, glucosylsphingosine (GlcSph), using high-performance liquid chromatography (HPLC) or LC-MS/MS.

    • Normalize lipid levels to the total protein or lipid phosphate content.

  • Trustworthiness: This experiment provides the ultimate validation of the therapeutic hypothesis. A statistically significant reduction in stored GlcCer and GlcSph in treated mutant neurons, compared to untreated controls, is a powerful indicator of potential clinical efficacy.[15]

Data Interpretation: Linking Activity to Phenotypic Correction
Cellular ModelAssayEndpoint MeasuredDesired Outcome
Patient Fibroblasts (N370S/N370S) GCase Activity AssayFold-increase in activity vs. vehicleSignificant, dose-dependent increase
Patient Fibroblasts (N370S/N370S) Western BlotGCase protein abundanceIncreased GCase protein levels
iPSC-Derived Neurons (L444P/L444P) LC-MS/MS LipidomicsGlucosylceramide levelsSignificant reduction towards wild-type levels
iPSC-Derived Neurons (L444P/L444P) LC-MS/MS LipidomicsGlucosylsphingosine levelsSignificant reduction towards wild-type levels

Section 5: Conclusion and Future Directions

This guide outlines a rigorous, multi-step preclinical workflow for evaluating N-methyl-N-phenylpyridine-4-carboxamide or any novel small molecule as a modulator of β-glucocerebrosidase. The pathway progresses logically from high-throughput in vitro screens confirming direct enzyme activation to sophisticated cell-based assays demonstrating phenotypic correction in disease-relevant models.

A candidate compound that successfully demonstrates potent activation in vitro, increases GCase activity and abundance in patient cells, and reduces pathological substrate storage is a strong candidate for further development. The subsequent critical steps would involve:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies in animal models.

  • Blood-Brain Barrier permeability assessment to determine CNS exposure, which is critical for neuronopathic indications.[10]

  • In vivo efficacy studies using established mouse models of Gaucher disease to demonstrate target engagement and therapeutic benefit in a whole-organism context.[10][12]

  • Comprehensive safety and toxicology profiling.

By following this structured and scientifically-grounded approach, researchers can effectively identify and validate promising new therapeutic agents for Gaucher disease, Parkinson's disease, and other disorders linked to GCase dysfunction.

References

  • Title: Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC Source: National Center for Biotechnology Information URL
  • Title: A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease Source: Company of Biologists URL
  • Title: Induced Pluripotent Stem Cell Modeling of Gaucher's Disease: What Have We Learned?
  • Title: Known pharmacological chaperones for β-glucocerebrosidase. | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease Source: MDPI URL: [Link]

  • Title: A review on Gaucher disease: therapeutic potential of β-glucocerebrosidase-targeted mRNA/saRNA approach - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacological chaperone therapy for Gaucher disease: a patent review Source: Taylor & Francis Online URL: [Link]

  • Title: Glucocerebrosidase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Induced pluripotent stem cell model recapitulates pathologic hallmarks of Gaucher disease Source: PNAS URL: [Link]

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  • Title: Novel beta-glucocerebrosidase chaperone compounds identified from cell-based screening reduce pathologically accumulated glucosylsphingosine in iPS-derived neuronal cells Source: PubMed URL: [Link]

  • Title: Lysosomal GCase (glucocerebrosidase) activity assay Source: protocols.io URL: [Link]

  • Title: Gaucher Disease & Parkinson's: Understanding the Connection Source: Gain Therapeutics URL: [Link]

  • Title: Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mechanism of glucocerebrosidase activation and dysfunction in Gaucher disease unraveled by molecular dynamics and deep learning Source: PNAS URL: [Link]

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  • Title: Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson's disease with the GBA1 variant Source: Frontiers URL: [Link]

  • Title: A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson's disease - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Tandem mass spectrometry assay of β-Glucocerebrosidase activity in dried blood spots eliminates false positives detected in fluorescence assay - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Glucosylceramidase Source: M-CSA URL: [Link]

  • Title: Selective Fluorogenic β-Glucocerebrosidase Substrates for Convenient Analysis of Enzyme Activity in Cell and Tissue Homogenates Source: ACS Chemical Biology URL: [Link]

  • Title: β-Glucocerebrosidase Modulators Promote Dimerization of β-Glucocerebrosidase and Reveal an Allosteric Binding Site - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Small Molecule Increases Glucocerebrosidase Activity, May Be Gaucher Therapy Source: Gaucher Disease News URL: [Link]

  • Title: A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson's disease Source: PubMed URL: [Link]

  • Title: Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide Source: Academia.edu URL: [Link]

  • Title: β-Glucocerebrosidase Modulators Promote Dimerization of β-Glucocerebrosidase and Reveal an Allosteric Binding Site | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives Source: MDPI URL: [Link]

  • Title: β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration Source: MDPI URL: [Link]

  • Title: Novel β-Glucocerebrosidase Activators That Bind to a New Pocket at a Dimer Interface and Induce Dimerization Source: PubMed URL: [Link]

  • Title: In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review Source: Preprints.org URL: [Link]

  • Title: N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Inhibition of glycogen breakdown by imino sugars in vitro and in vivo Source: ResearchGate URL: [Link]

  • Title: Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity Source: MDPI URL: [Link]

  • Title: Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) Source: FooDB URL: [Link]

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Protocols & Analytical Methods

Method

In Vitro Beta-Glucocerebrosidase (GCase) Enzyme Assay: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Beta-Glucocerebrosidase in Health and Disease Beta-glucocerebrosidase (GCase), a lysosomal hydrolase encoded by the GBA1 gene, is a pivotal enzyme in cellular homeostasis.[1][2] Its pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Beta-Glucocerebrosidase in Health and Disease

Beta-glucocerebrosidase (GCase), a lysosomal hydrolase encoded by the GBA1 gene, is a pivotal enzyme in cellular homeostasis.[1][2] Its primary function is the breakdown of the glycolipid glucosylceramide into glucose and ceramide within the lysosome.[3][4] The malfunction of this enzyme due to genetic mutations leads to the lysosomal storage disorder, Gaucher disease, characterized by the accumulation of glucosylceramide in various tissues.[5][6] Furthermore, mutations in the GBA1 gene are the most significant genetic risk factor for Parkinson's disease, highlighting the crucial role of GCase in neurodegenerative processes.[7][8]

The measurement of GCase enzymatic activity is therefore fundamental for the diagnosis of Gaucher disease and is an invaluable tool in the research and development of therapeutic strategies for both Gaucher disease and GBA1-associated parkinsonism.[9][10] These strategies include enzyme replacement therapy, substrate reduction therapy, and the development of pharmacological chaperones that can restore the function of mutant GCase.[11]

This application note provides a detailed, field-proven protocol for a robust and sensitive in vitro GCase enzyme assay using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights into data analysis and troubleshooting. While the topic specified "N-methyl-N-phenylisonicotinamide," our comprehensive literature review did not identify this compound as a standard substrate or modulator in GCase assays. Therefore, this guide focuses on the widely validated and accepted 4-MUG-based method, which can be readily adapted for screening novel compounds, such as N-methyl-N-phenylisonicotinamide, for their potential effects on GCase activity.

Assay Principle: A Fluorogenic Approach to Quantifying GCase Activity

The GCase assay described herein is based on the enzymatic hydrolysis of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[12][13][14] GCase cleaves the β-glucosidic bond of 4-MUG, releasing glucose and the highly fluorescent molecule 4-methylumbelliferone (4-MU).[14][15] The fluorescence of 4-MU can be measured using a fluorometer, and the rate of its formation is directly proportional to the GCase activity in the sample.[15]

To ensure the specific measurement of lysosomal GCase (GBA1) activity, the assay is performed under acidic conditions (pH 5.4) that mimic the lysosomal environment.[12][16] Furthermore, the inclusion of sodium taurocholate, a bile salt, helps to inhibit the activity of non-lysosomal β-glucosidases (like GBA2) that can also hydrolyze 4-MUG.[5][17] For definitive quantification of GBA1 activity, a parallel reaction containing Conduritol B Epoxide (CBE), a specific and irreversible inhibitor of GCase, is run to determine the background fluorescence.[1][2][12]

GCase_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection 4-MUG 4-Methylumbelliferyl- β-D-glucopyranoside (Non-fluorescent) 4-MU 4-Methylumbelliferone (Fluorescent) 4-MUG->4-MU GCase (β-glucosidase) pH 5.4, 37°C Glucose Glucose 4-MUG->Glucose Fluorescence Fluorescence Signal 4-MU->Fluorescence Fluorometer Fluorometer (Ex: 360 nm, Em: 445 nm) Fluorescence->Fluorometer

Figure 1. Principle of the fluorogenic GCase assay.

Materials and Reagents

Equipment
  • Microplate reader with fluorescence detection (excitation ~360 nm, emission ~445 nm)

  • Incubator (37°C)

  • Microcentrifuge

  • Vortex mixer

  • Sonicator (optional, for cell lysis)

  • Standard laboratory pipettes and tips

  • 96-well black, flat-bottom microplates

Reagents
ReagentSupplierCatalog No.Storage
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)Sigma-AldrichM3633-20°C
4-Methylumbelliferone (4-MU)Sigma-AldrichM1381Room Temp.
Recombinant Human GCaseR&D Systems2359-GH-80°C
Sodium TaurocholateSigma-Aldrich86339Room Temp.
Conduritol B Epoxide (CBE)Sigma-AldrichC5424-20°C
Citric AcidSigma-Aldrich251275Room Temp.
Sodium Phosphate, DibasicSigma-AldrichS9763Room Temp.
Triton X-100Sigma-AldrichT8787Room Temp.
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
GlycineSigma-AldrichG7126Room Temp.
Sodium Hydroxide (NaOH)Sigma-AldrichS8045Room Temp.
Protease Inhibitor CocktailRoche118361700014°C
BCA Protein Assay KitThermo Fisher232254°C

Protocols

Preparation of Buffers and Solutions

Expert Tip: Prepare fresh assay buffer for each experiment to ensure optimal enzyme activity. The stop buffer is alkaline to halt the enzymatic reaction and to maximize the fluorescence of 4-MU.

  • Lysis Buffer (0.25% Triton X-100 in 0.1 M Citrate-Phosphate Buffer, pH 5.4):

    • Prepare 0.1 M Citric Acid and 0.2 M Sodium Phosphate Dibasic solutions.

    • Mix to achieve a pH of 5.4.

    • Add Triton X-100 to a final concentration of 0.25% (v/v).

    • Just before use, add one tablet of protease inhibitor cocktail per 10 mL of buffer.

  • Assay Buffer (0.2% Sodium Taurocholate in 0.1 M Citrate-Phosphate Buffer, pH 5.4):

    • Prepare 0.1 M Citrate-Phosphate Buffer, pH 5.4 as above.

    • Add Sodium Taurocholate to a final concentration of 0.2% (w/v).[16]

  • 4-MUG Substrate Solution (5 mM):

    • Dissolve 4.2 mg of 4-MUG in 2.5 mL of Assay Buffer.[18] This may require gentle warming and vortexing. Protect from light.

  • 4-MU Standard Stock Solution (1 mM):

    • Dissolve 1.76 mg of 4-MU in 10 mL of Stop Buffer. Store in the dark at 4°C.

  • Stop Buffer (1 M Glycine, pH 10.5):

    • Dissolve glycine in deionized water and adjust the pH to 10.5 with NaOH.[16]

  • CBE Inhibitor Solution (1 mM):

    • Prepare a stock solution in DMSO and dilute to the working concentration in Assay Buffer.

Sample Preparation (Cell Lysates)

Rationale: This protocol is designed for cultured cells, a common model system for studying GCase activity. The use of a mild detergent like Triton X-100 ensures the release of lysosomal enzymes without denaturation.

  • Culture cells to 80-90% confluency.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer to the cells.

  • Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[2]

  • Collect the supernatant (cell lysate) and store it on ice.

  • Determine the protein concentration of the lysate using a BCA protein assay.

  • Dilute the lysates to a final concentration of 0.5-1.0 mg/mL in Assay Buffer.

Sample_Preparation_Workflow Cell_Culture 1. Cell Culture (80-90% confluency) Wash_Cells 2. Wash with PBS Cell_Culture->Wash_Cells Lysis 3. Add Lysis Buffer Wash_Cells->Lysis Incubation 4. Incubate on Ice Lysis->Incubation Centrifugation 5. Centrifuge Incubation->Centrifugation Collect_Lysate 6. Collect Supernatant (Cell Lysate) Centrifugation->Collect_Lysate Protein_Quantification 7. BCA Protein Assay Collect_Lysate->Protein_Quantification Dilution 8. Dilute Lysate Protein_Quantification->Dilution

Figure 2. Workflow for cell lysate preparation.

GCase Enzyme Assay Protocol

Self-Validation System: The inclusion of a no-enzyme control, a no-substrate control, and a CBE-inhibited control are critical for validating the assay and ensuring the measured activity is specific to GCase.

  • Prepare 4-MU Standard Curve:

    • In a 96-well black plate, prepare a serial dilution of the 1 mM 4-MU stock solution in Stop Buffer to generate standards ranging from 0 to 200 pmol/well.

    • Bring the final volume of each standard to 100 µL with Stop Buffer.

  • Set up the Assay Plate:

    • Add 20 µL of diluted cell lysate (or recombinant GCase as a positive control) to each well.

    • For each sample, prepare a parallel well with 20 µL of lysate and add CBE to a final concentration of 100 µM to determine GCase-specific activity.

    • Include a "no-enzyme" control (20 µL of Assay Buffer) and a "no-substrate" control (lysate with Assay Buffer instead of 4-MUG solution).

  • Initiate the Reaction:

    • Add 20 µL of the 5 mM 4-MUG substrate solution to each well (except the no-substrate control).

    • The final reaction volume is 40 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Add 60 µL of Stop Buffer to each well.

  • Read Fluorescence:

    • Measure the fluorescence in a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.

GCase_Assay_Workflow Prepare_Standards 1. Prepare 4-MU Standard Curve Setup_Plate 2. Add Lysate, Controls, and CBE to Plate Prepare_Standards->Setup_Plate Start_Reaction 3. Add 4-MUG Substrate Setup_Plate->Start_Reaction Incubate 4. Incubate at 37°C Start_Reaction->Incubate Stop_Reaction 5. Add Stop Buffer Incubate->Stop_Reaction Read_Fluorescence 6. Measure Fluorescence Stop_Reaction->Read_Fluorescence Data_Analysis 7. Calculate GCase Activity Read_Fluorescence->Data_Analysis

Figure 3. Step-by-step GCase assay workflow.

Data Analysis

  • Standard Curve: Plot the fluorescence intensity of the 4-MU standards against the corresponding amount (in pmol). Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the amount of 4-MU.

  • Calculate GCase Activity:

    • Subtract the fluorescence reading of the "no-enzyme" control from all other readings.

    • Use the standard curve equation to convert the corrected fluorescence readings of your samples into the amount of 4-MU produced (in pmol).

    • The GCase-specific activity is the difference between the 4-MU produced in the absence and presence of CBE.

    • Calculate the specific activity using the following formula:

    Specific Activity (pmol/min/mg) = (pmol of 4-MU produced) / (incubation time in min) / (mg of protein in the well)

Screening for GCase Modulators (Inhibitors and Activators)

This assay can be readily adapted to screen for compounds that modulate GCase activity.

  • For Inhibitors: Pre-incubate the cell lysate with various concentrations of the test compound for a set period (e.g., 15-30 minutes) at 37°C before adding the 4-MUG substrate. A decrease in fluorescence compared to the vehicle control indicates inhibition. Known inhibitors like isofagomine and ambroxol can be used as positive controls.[7][11]

  • For Activators: The protocol is similar to that for inhibitors. An increase in fluorescence compared to the vehicle control suggests activation. Non-inhibitory chaperones and allosteric activators are a key area of research. For example, the pyrazolopyrimidine-carboxamide NCGC00188758 has been identified as a GCase activator.[19]

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Contaminated reagents or bufferUse fresh, high-purity reagents. Filter-sterilize buffers.
Autofluorescence of test compoundsRun a compound-only control (compound + assay buffer + stop buffer).
Low Signal Low GCase activity in the sampleIncrease the amount of lysate or the incubation time (ensure it remains in the linear range).
Inactive enzymeEnsure proper storage and handling of recombinant enzyme and lysates.
Incorrect filter settingsVerify the excitation and emission wavelengths on the plate reader.
High Well-to-Well Variability Pipetting errorsUse calibrated pipettes and be consistent with pipetting technique.
Incomplete mixingGently mix the plate after adding reagents.
Non-linear Standard Curve Saturation of the detectorReduce the concentration range of the standards.
Inaccurate dilutionsPrepare fresh standards and double-check dilutions.

Conclusion

The fluorometric assay for beta-glucocerebrosidase activity using 4-MUG is a robust, sensitive, and reliable method for researchers in both academic and industrial settings. Its adaptability for screening potential therapeutic modulators makes it an indispensable tool in the development of novel treatments for Gaucher disease and GBA1-associated neurodegenerative disorders. By understanding the principles behind each step and implementing proper controls, researchers can generate high-quality, reproducible data to advance our understanding of GCase and its role in human health.

References

  • In-vitro GCase Activity Assay. (2023). protocols.io. [Link]

  • In vitro GCase activity assay (total cell lysate). (2022). Aligning Science Across Parkinson's. [Link]

  • In vitro GCase activity assay (total cell lysate). (2023). protocols.io. [Link]

  • Smith, L. (2022). In Vitro GCase Activity Assay (Total Cell Lysate). protocols.io. [Link]

  • Live-cell GCase activity assay. (2021). Bio-protocol. [Link]

  • GCase Activity Assay with 4-Mu. (2021). protocols.io. [Link]

  • Lysosomal GCase (glucocerebrosidase) activity assay. (2022). Aligning Science Across Parkinson's. [Link]

  • Gomes, S., & Sammler, E. (2024). Lysosomal GCase (glucocerebrosidase) activity assay V.1. protocols.io. [Link]

  • A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. (2011). PLoS One. [Link]

  • Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity. (2021). Movement Disorders. [Link]

  • GCase Activity Measurement. (n.d.). Frontiers. [Link]

  • Lysosomal GCase (glucocerebrosidase) activity assay v1. (2024). ResearchGate. [Link]

  • Validation and assessment of preanalytical factors of a fluorometric in vitro assay for glucocerebrosidase activity in human cerebrospinal fluid. (2020). Scientific Reports. [Link]

  • GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders. (2021). International Journal of Molecular Sciences. [Link]

  • Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson's disease. (2024). bioRxiv. [Link]

  • Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. (2019). Bio-protocol. [Link]

  • Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase. (2019). Journal of Medicinal Chemistry. [Link]

  • Validation and assessment of preanalytical factors of a fluorometric in vitro assay for glucocerebrosidase activity in human cerebrospinal fluid. (2020). PubMed. [Link]

  • Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1. (2018). Orphanet Journal of Rare Diseases. [Link]

  • Mechanism of glucocerebrosidase activation and dysfunction in Gaucher disease unraveled by molecular dynamics and deep learning. (2019). PNAS. [Link]

  • Enzyme Kinetics and Inhibition Parameters of Human Leukocyte Glucosylceramidase. (2020). Preprints. [Link]

  • Mechanism of glucocerebrosidase activation and dysfunction in Gaucher disease unraveled by molecular dynamics and deep learning. (2019). PubMed. [Link]

Sources

Application

Preparation of N-methyl-N-phenylpyridine-4-carboxamide for In Vivo Animal Models: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis, purification, characterization, and formulation of N-methyl-N-phenylpyridine-4-carboxamide for use in in vivo animal models. The protocols detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and formulation of N-methyl-N-phenylpyridine-4-carboxamide for use in in vivo animal models. The protocols detailed herein are designed to ensure the production of a high-purity compound and a stable, well-tolerated formulation suitable for various administration routes. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical research.

Introduction

N-methyl-N-phenylpyridine-4-carboxamide belongs to the pyridine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] Pyridine carboxamide derivatives have been investigated for a range of therapeutic applications, including as antifungal agents, antidiabetic agents, and for their potential in cancer therapy.[1][5][6][7] The specific compound, N-methyl-N-phenylpyridine-4-carboxamide, is a subject of ongoing research to elucidate its pharmacological profile.

The successful in vivo evaluation of any test compound is critically dependent on the quality of the synthesized material and the appropriateness of its formulation. A poorly characterized compound or an unstable, non-biocompatible formulation can lead to erroneous and irreproducible results, confounding the interpretation of preclinical studies. This guide, therefore, emphasizes a systematic approach to the preparation of N-methyl-N-phenylpyridine-4-carboxamide, from chemical synthesis to the final formulation for animal administration.

Synthesis and Purification of N-methyl-N-phenylpyridine-4-carboxamide

The synthesis of N-methyl-N-phenylpyridine-4-carboxamide is typically achieved through the amidation of isonicotinoyl chloride with N-methylaniline. This reaction is a standard method for forming amide bonds and is generally high-yielding.

Synthesis Workflow

SynthesisWorkflow IsonicotinicAcid Isonicotinic Acid IsonicotinoylChloride Isonicotinoyl Chloride IsonicotinicAcid->IsonicotinoylChloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->IsonicotinoylChloride CrudeProduct Crude N-methyl-N- phenylpyridine-4-carboxamide IsonicotinoylChloride->CrudeProduct Amidation NMethylaniline N-Methylaniline NMethylaniline->CrudeProduct Base Base (e.g., Triethylamine) Base->CrudeProduct Solvent1 Anhydrous Solvent (e.g., Dichloromethane) Solvent1->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification PureProduct Pure N-methyl-N- phenylpyridine-4-carboxamide Purification->PureProduct Characterization Characterization (NMR, MS, HPLC) PureProduct->Characterization FinalProduct Final Product Characterization->FinalProduct AdministrationRoutes cluster_Enteral Enteral cluster_Parenteral Parenteral cluster_Other Other PO Oral (PO) Gavage Gavage IV Intravenous (IV) IP Intraperitoneal (IP) SC Subcutaneous (SC) IM Intramuscular (IM) IN Intranasal (IN) IT Intratracheal (IT)

Sources

Method

Application Note: 1H and 13C NMR Spectroscopy Characterization of N-methyl-N-phenylpyridine-4-carboxamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide Executive Summary & Chemical Context N-methyl-N-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide

Executive Summary & Chemical Context

N-methyl-N-phenylpyridine-4-carboxamide (also known as N-methyl-N-phenylisonicotinamide) is a highly versatile structural motif frequently utilized in the design of kinase inhibitors and modulators of lysosomal enzymes, such as β -glucocerebrosidase[1]. The presence of the tertiary amide bond introduces unique conformational dynamics—specifically, restricted rotation that can lead to rotameric populations at room temperature.

This application note provides a comprehensive, field-proven protocol for the structural elucidation of N-methyl-N-phenylpyridine-4-carboxamide using 1D ( 1 H, 13 C) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental parameters and providing self-validating quality control steps, this guide ensures high-fidelity data acquisition suitable for regulatory submissions (e.g., IND/NDA applications).

Experimental Design & Rationale

Causality in Parameter Selection
  • Solvent Selection (CDCl 3​ ): Deuterated chloroform is selected as the primary solvent due to its excellent solubilizing properties for lipophilic amides and its lack of exchangeable protons.

  • Relaxation Delay (D1): A standard D1 of 1 second is sufficient for 1 H NMR. However, for 13 C NMR, quaternary carbons (such as the amide carbonyl and the ipso-carbons of the aromatic rings) lack attached protons to facilitate dipole-dipole relaxation. Therefore, a D1 of 2 to 3 seconds is mandated to ensure these slowly relaxing nuclei are accurately represented in the spectrum without severe signal attenuation.

  • Temperature Control (298 K): The N-methyl-N-phenyl amide bond possesses partial double-bond character due to resonance. At 298 K, this restricted rotation may cause line broadening in the N-methyl and ortho-phenyl signals. Maintaining a strict temperature calibration ensures reproducible lineshapes across different batches.

Data Acquisition Workflow

The following diagram illustrates the logical progression of the NMR analytical workflow, from sample preparation to structural assignment.

NMR_Workflow N1 1. Sample Preparation 15-20 mg API in 0.6 mL CDCl3 N2 2. Instrument Calibration Lock 2H, Tune/Match, Shim Z1-Z4 N1->N2 N3 3. 1H NMR Acquisition Pulse: zg30 | D1: 1s | NS: 16 N2->N3 N4 4. 13C NMR Acquisition Pulse: zgpg30 | D1: 3s | NS: 1024 N3->N4 N5 5. Data Processing FT, Phase/Baseline Correction N4->N5 N6 6. Structural Elucidation Integration & 2D HMBC Mapping N5->N6

Step-by-step NMR spectroscopy workflow for high-fidelity structural elucidation.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation (Self-Validating)
  • Weighing: Accurately weigh 15.0 – 20.0 mg of N-methyl-N-phenylpyridine-4-carboxamide into a clean glass vial.

  • Dissolution: Add exactly 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

    • Self-Validation Check: Ensure the solvent column height is exactly 4.0 to 4.5 cm. Volumes lower than this will cause severe magnetic susceptibility distortions at the air-liquid interface, making it impossible to achieve a homogeneous magnetic field (shimming).

Phase 2: Instrument Setup & Shimming
  • Insertion & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Tuning & Matching: Perform automatic tuning and matching (ATM) for both the 1 H and 13 C channels to minimize reflected RF power.

  • Shimming: Optimize the Z1–Z4 shims.

    • Self-Validation Check: Acquire a preliminary 1-scan 1 H spectrum. Examine the residual CHCl 3​ peak at 7.26 ppm. A properly shimmed magnet will yield a symmetrical peak with a full-width at half-maximum (FWHM) of <1.0 Hz, and distinct 13 C satellite peaks (~0.5% intensity) perfectly symmetrical at the baseline. If asymmetric, re-shim.

Phase 3: Data Acquisition
  • 1 H NMR: Execute a standard 30° pulse sequence (zg30). Set spectral width to 12 ppm, relaxation delay (D1) to 1.0 s, and number of scans (NS) to 16.

  • 13 C NMR: Execute a proton-decoupled sequence (zgpg30) to collapse carbon multiplets into singlets, maximizing signal via the Nuclear Overhauser Effect (NOE). Set D1 to 3.0 s and NS to 1024.

    • Self-Validation Check: After 256 scans, halt the acquisition and check the signal-to-noise (S/N) ratio of the carbonyl carbon (~168 ppm). If S/N is <10:1 , resume acquisition until 1024 or 2048 scans are reached.

Spectral Analysis & Quantitative Data

The structural assignment of N-methyl-N-phenylpyridine-4-carboxamide relies on predictable electronic shielding effects. The electronegative pyridine nitrogen heavily deshields the ortho protons (H2, H6), pushing them downfield to ~8.50 ppm. Conversely, the phenyl ring, forced out of the amide plane due to steric clash with the N-methyl group, places its ortho protons in a shielding environment, shifting them upfield relative to typical aromatic protons[2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Pyridine H2, H6 8.50dd4.5, 1.62HHighly deshielded by the adjacent electronegative pyridine nitrogen.
Phenyl H (meta) 7.30t7.52HStandard aromatic region; scalar coupling to ortho/para protons.
Pyridine H3, H5 7.25dd4.5, 1.62HUpfield of H2/H6; adjacent to the electron-withdrawing amide group.
Phenyl H (para) 7.20t7.51HPara position of the N-phenyl ring.
Phenyl H (ortho) 7.05d7.52HShielded due to orthogonal orientation relative to the amide plane.
N-CH 3​ 3.45s-3HTypical N-alkyl shift; deshielded by the adjacent amide carbonyl.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
Amide C=O 168.5CqHighly deshielded carbonyl carbon; verified via HMBC to N-CH 3​ .
Pyridine C2, C6 150.2CHAlpha to pyridine nitrogen.
Pyridine C4 143.8CqAttachment point of the carboxamide group.
Phenyl C (ipso) 143.5CqN-linked aromatic carbon.
Phenyl C (meta) 129.5CHStandard aromatic carbon.
Phenyl C (para) 127.8CHStandard aromatic carbon.
Phenyl C (ortho) 126.5CHStandard aromatic carbon.
Pyridine C3, C5 122.4CHBeta to pyridine nitrogen.
N-CH 3​ 38.2CH 3​ N-alkyl carbon; confirmed via HSQC cross-peak with 3.45 ppm.

Mechanistic Insights: 2D NMR and Conformational Dynamics

To satisfy stringent regulatory requirements for structural proof, 1D data must be corroborated with 2D NMR.

  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive proof of connectivity in this molecule is the HMBC correlation. The N-methyl protons ( δ 3.45) will show a strong 3JCH​ cross-peak to the carbonyl carbon ( δ 168.5) and a 3JCH​ cross-peak to the phenyl ipso-carbon ( δ 143.5). The pyridine H3/H5 protons ( δ 7.25) will show a 3JCH​ correlation to the same carbonyl carbon, unambiguously linking the pyridine ring, the amide bond, and the N-phenyl system.

  • Rotameric Broadening: If the 1 H signals for the N-CH 3​ or the ortho-phenyl protons appear broad at 298 K, this is an artifact of intermediate exchange on the NMR timescale due to the restricted rotation of the C-N amide bond. To resolve this, perform Variable Temperature (VT) NMR. Heating the sample to 330 K (using DMSO-d 6​ instead of CDCl 3​ due to boiling point constraints) will increase the rotation rate, coalescing the broad peaks into sharp, time-averaged singlets or multiplets.

References

  • US20230107499A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase. Google Patents.
  • WO2021105908A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Cell Permeability Issues with N-methyl-N-phenylpyridine-4-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers working with N-methyl-N-phenylpyridine-4-carboxamide and related pyridine carboxamide derivatives. This document pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with N-methyl-N-phenylpyridine-4-carboxamide and related pyridine carboxamide derivatives. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to diagnose and overcome challenges related to poor cell permeability.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses common initial questions and provides a foundational understanding of potential permeability issues.

Q1: My N-methyl-N-phenylpyridine-4-carboxamide compound shows high potency in biochemical assays but low activity in cell-based assays. What are the likely causes?

A1: A discrepancy between biochemical and cellular activity is a classic indicator of poor cell permeability or intracellular instability. The primary reasons for this observation include:

  • Poor Passive Diffusion: The compound may possess physicochemical properties that hinder its ability to cross the lipid bilayer of the cell membrane. Key factors influencing this include a high polar surface area (TPSA), low lipophilicity, or a molecular weight outside the optimal range.[1]

  • Active Efflux: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp) or other Resistance-Nodulation-Division (RND) superfamily transporters.[2][3] These pumps actively transport the compound out of the cell, preventing it from reaching its intracellular target.[4]

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes into an inactive form.

  • Low Solubility: Poor aqueous solubility can lead to compound precipitation in assay media, reducing the effective concentration available to interact with cells.

Q2: What are the essential first experiments to diagnose the cell permeability problem with my compound?

A2: A tiered experimental approach is the most efficient way to pinpoint the cause.

  • Assess Passive Permeability with PAMPA: Start with a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a cell-free, high-throughput assay that models passive, transcellular permeation.[5][6] It will tell you if the compound has the intrinsic physicochemical properties to cross a lipid membrane without the influence of transporters.

  • Evaluate Cellular Transport with a Caco-2 Assay: If passive permeability is reasonable, the next step is to use a cell-based model like the Caco-2 permeability assay. Caco-2 cells are a human colon epithelial cell line that, when grown as a monolayer, form tight junctions and express various transporters, mimicking the intestinal barrier.[7] This assay can measure both passive diffusion and active transport, including efflux.[5]

  • Check for Cytotoxicity: Before running complex permeability assays, it's crucial to ensure your compound is not toxic to the cells at the concentrations being tested. A simple MTT or similar cell viability assay can confirm this.[8]

Part 2: In-Depth Experimental Guide - Diagnosing the Permeability Barrier

This section provides detailed protocols and data interpretation guidelines for the key diagnostic experiments.

2.1. Assessing Passive Permeability: The PAMPA Protocol

The PAMPA assay is a cost-effective first screen to determine a compound's intrinsic ability to diffuse across a lipid membrane.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% w/v lecithin in dodecane) in an appropriate organic solvent.

  • Coat the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate (e.g., PVDF membrane). Allow the solvent to evaporate.

  • Prepare Compound Solutions: Prepare a stock solution of N-methyl-N-phenylpyridine-4-carboxamide in DMSO and dilute it into a universal buffer (pH 7.4) to the final desired concentration (typically 10-100 µM). Ensure the final DMSO concentration is ≤1%.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same universal buffer.

  • Assemble the PAMPA Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells. Add the compound dosing solution to the donor wells.

  • Incubation: Cover the assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient (Pe).

Table 1: Interpretation of PAMPA Permeability Results

Permeability ClassificationEffective Permeability (Pe) (10⁻⁶ cm/s)Interpretation & Next Steps
High > 15Passive diffusion is unlikely to be a limiting factor. If cell-based activity is still low, suspect active efflux or metabolic instability. Proceed to Caco-2 assays.
Medium 1 - 15Passive permeability may be suboptimal. This could be a contributing factor to low cellular activity. Consider both SAR optimization and Caco-2 assays.
Low < 1Poor passive diffusion is a significant barrier. The compound's physicochemical properties require optimization. Focus on Structure-Activity Relationship (SAR) studies.[9]
2.2. Assessing Cellular Permeability: The Caco-2 Assay

This assay is the gold standard for in vitro prediction of drug absorption and for identifying if a compound is a substrate of efflux pumps.[7]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm² to ensure monolayer integrity. A low TEER value indicates the cell junctions have not formed properly.[10]

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours. Collect samples from the basolateral chamber at specified time points.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Perform the same procedure as above but add the compound to the basolateral chamber and sample from the apical chamber. This measures transport out of the "cell."

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculations:

    • Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions.

    • Efflux Ratio (ER): Calculate the efflux ratio using the formula: ER = Papp (B→A) / Papp (A→B) .[7]

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Caco2_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days (Monolayer Differentiation) seed->culture teer Measure TEER (Check Integrity) culture->teer add_compound Add Compound to Apical (A) or Basolateral (B) Side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Chamber (B or A) at Time Points incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp (A→B, B→A) and Efflux Ratio (ER) quantify->calculate interpret Interpret Results calculate->interpret

Caption: Caco-2 Permeability Assay Workflow.

Table 2: Interpretation of Caco-2 Permeability Results

Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (ER)InterpretationRecommended Action
> 10< 2High Permeability: Compound readily crosses the cell monolayer via passive diffusion. Permeability is not an issue.If cellular activity is low, investigate metabolic stability or target engagement.
1 - 10< 2Moderate Permeability: Compound has moderate passive permeability.May be sufficient for activity, but could be improved via SAR.
< 1< 2Low Permeability: Compound has poor passive permeability.Focus on structural modifications to improve physicochemical properties (e.g., lipophilicity).[11]
Any Value≥ 2Active Efflux: The compound is actively pumped out of the cells.[7]Efflux is a major barrier. Confirm the specific transporter (e.g., P-gp) and consider strategies to mitigate efflux.
Part 3: Troubleshooting & Optimization Strategies

Based on the diagnostic results, this section provides targeted strategies to improve the permeability of N-methyl-N-phenylpyridine-4-carboxamide.

3.1. Issue: Poor Passive Permeability (Low PAMPA & Caco-2 Papp (A→B), ER < 2)

If passive diffusion is the primary barrier, the focus must be on modifying the compound's physicochemical properties through Structure-Activity Relationship (SAR) studies.

  • Expert Insight: The core N-methyl-N-phenylpyridine-4-carboxamide structure has a tertiary amide, which eliminates a hydrogen bond donor site that is often a liability for permeability.[10] However, the pyridine nitrogen and the carboxamide oxygen are still polar hydrogen bond acceptors.

  • Strategy 1: Modify Lipophilicity:

    • Rationale: Increasing lipophilicity (logP/logD) can enhance membrane partitioning, but an excessive increase can lead to poor solubility and non-specific toxicity.[12] The goal is to find a balance.

    • Action: Introduce small, lipophilic substituents on the N-phenyl ring or the pyridine ring. For example, adding chloro, methyl, or ethyl groups can systematically increase lipophilicity.

  • Strategy 2: Reduce Polar Surface Area (TPSA):

    • Rationale: TPSA is a strong predictor of passive permeability. A lower TPSA (<140 Ų) is generally favorable for good oral bioavailability.[13]

    • Action: While difficult on the core scaffold without major changes, consider replacing the N-phenyl ring with a less polar aromatic or heteroaromatic system.

  • Strategy 3: Introduce Intramolecular Hydrogen Bonding:

    • Rationale: Introducing a substituent that can form an intramolecular hydrogen bond with the pyridine nitrogen or amide oxygen can "mask" these polar groups in the low-dielectric environment of the lipid membrane, effectively reducing the molecule's polarity during transit.[14][15]

    • Action: Introduce a hydrogen bond donor (e.g., -OH, -NH2) at a sterically favorable position on the N-phenyl ring (e.g., ortho position) to encourage the formation of a temporary ring structure.

3.2. Issue: Active Efflux Suspected (High Caco-2 Efflux Ratio ≥ 2)

If the data points to active efflux, the goal is to confirm the transporter involved and then either block it or design molecules that evade it.

  • Expert Insight: P-glycoprotein (P-gp/MDR1) is a common efflux pump that recognizes a broad range of substrates. Pyridine-containing compounds have been identified as both substrates and inhibitors of various efflux pumps.[2][3]

  • Step 1: Confirm P-gp Involvement:

    • Protocol: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as Verapamil or Cyclosporin A.

    • Interpretation: If the efflux ratio decreases significantly (ideally to < 2) and the Papp (A→B) increases in the presence of the inhibitor, it confirms your compound is a P-gp substrate.

  • Step 2: Strategies to Mitigate Efflux:

    • Block the Pump: Co-administration with an efflux pump inhibitor (EPI) can be a therapeutic strategy, although this adds complexity to development.[16]

    • Evade Recognition (SAR): Modify the structure to reduce its affinity for the transporter. This is often achieved by "softening" the pharmacophore features recognized by the pump, such as reducing the number of hydrogen bond acceptors or slightly altering the molecular shape.

dot

Efflux_Mechanism cluster_cell Cell Interior cluster_no_inhibition cluster_inhibition target Intracellular Target membrane Cell Membrane pump P-gp Efflux Pump compound_out Compound pump->compound_out Pumped Out compound_in Compound compound_in->pump Enters Cell compound_in2 Compound compound_accumulates Compound compound_in2->compound_accumulates Enters & Accumulates inhibitor EPI pump_blocked Blocked Pump inhibitor->pump_blocked Inhibits compound_accumulates->target Reaches Target

Caption: Mechanism of active efflux and its inhibition.

3.3. Advanced Strategy: The Prodrug Approach

When direct structural modification fails or compromises target activity, a prodrug strategy can be highly effective.[17] A prodrug is an inactive derivative that is converted to the active parent drug within the cell.[18]

  • Rationale: The prodrug is designed for optimal permeability by masking polar functional groups. Once inside the cell, it is cleaved by intracellular enzymes (e.g., esterases, phosphatases) to release the active compound.[11][19]

  • Potential Prodrug Strategies for N-methyl-N-phenylpyridine-4-carboxamide:

    • Challenge: The target molecule lacks obvious handles for traditional prodrug design (like a carboxylic acid or primary alcohol).

    • Hypothetical Strategy 1 (Advanced): If SAR studies suggest the pyridine nitrogen is crucial for activity but detrimental to permeability, one could create a pyridinium salt prodrug. For example, an N-acyloxyalkyl pyridinium salt could be designed to be cleaved by esterases, releasing the parent pyridine compound. This is a complex strategy requiring significant synthetic chemistry expertise.

    • Hypothetical Strategy 2 (Bioisosteric Replacement): If the amide bond is not critical for binding, replacing the entire N-methyl-N-phenylcarboxamide group with a bioisosteric group designed as a prodrug moiety could be explored. For instance, a cleavable ester that reveals a different active group upon hydrolysis.

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Prodrug_Activation cluster_outside Extracellular Space cluster_inside Intracellular Space prodrug Prodrug (Permeable, Inactive) prodrug_inside Prodrug prodrug->prodrug_inside Crosses Membrane (Passive Diffusion) active_drug Active Drug (Less Permeable, Active) target Intracellular Target active_drug->target Binds enzyme Intracellular Enzymes (e.g., Esterases) enzyme->prodrug_inside prodrug_inside->active_drug Cleavage

Caption: General mechanism of intracellular prodrug activation.

Part 4: Summary Troubleshooting Workflow

Use this decision tree to guide your experimental strategy from the initial observation of low cellular activity to a potential solution.

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Troubleshooting_Tree start Problem: High Biochemical Potency, Low Cellular Activity check_sol_tox 1. Check Solubility & Run Cytotoxicity Assay start->check_sol_tox is_toxic Compound is Toxic or Insoluble? check_sol_tox->is_toxic run_pampa 2. Run PAMPA Assay to Assess Passive Permeability is_toxic->run_pampa No solution_reformulate Solution: - Reformulate to improve solubility - Redesign compound to reduce toxicity is_toxic->solution_reformulate Yes pampa_result PAMPA Permeability? run_pampa->pampa_result run_caco2 3. Run Bidirectional Caco-2 Assay pampa_result->run_caco2 High / Medium solution_sar Solution: Focus on SAR to Improve Physicochemical Properties (LogP, TPSA) pampa_result->solution_sar Low caco2_result Efflux Ratio (ER) ≥ 2? run_caco2->caco2_result solution_efflux Solution: - Confirm transporter (e.g., with P-gp inhibitor) - Modify structure to evade efflux - Consider EPI co-dosing caco2_result->solution_efflux Yes solution_metabolism Problem is Likely Metabolic Instability (Investigate Separately) caco2_result->solution_metabolism No solution_prodrug Advanced Solution: Investigate Prodrug Strategies to Mask Polar Groups solution_sar->solution_prodrug If SAR fails

Caption: Troubleshooting Decision Tree for Permeability Issues.

References
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Permeability Assay. Profacgen. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. PMC. [Link]

  • A convenient, high-throughput assay for measuring the relative cell permeability of synthetic compounds. PubMed. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Permeability and Transporters. Admescope. [Link]

  • Prodrug Development. shellichemistry.com. [Link]

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. [Link]

  • Prodrug Strategies to Improve the Solubility of the HCV NS5A Inhibitor Pibrentasvir (ABT-530). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PMC. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. PMC. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Semantic Scholar. [Link]

  • Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. MDPI. [Link]

Sources

Optimization

reducing non-specific binding of N-methyl-N-phenylpyridine-4-carboxamide in high-throughput screening

Welcome to the Technical Support Center for High-Throughput Screening (HTS) Optimization. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with scr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) Optimization. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges associated with screening N-methyl-N-phenylpyridine-4-carboxamide and its structural analogs.

This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of your assays. We will deconstruct the causality of non-specific binding (NSB), provide self-validating experimental protocols, and establish a framework for recovering high-fidelity data.

Mechanistic Insight: The "Why" Behind the Binding

Before troubleshooting, we must understand the molecule. N-methyl-N-phenylpyridine-4-carboxamide features a pyridine ring, a phenyl ring, and a methylated (tertiary) amide. Because it is a tertiary amide, it lacks hydrogen-bond donors. This structural reality significantly increases its lipophilicity (LogP) and thermodynamic penalty in aqueous solutions[1].

To minimize contact with water, the compound will actively seek hydrophobic environments. In an HTS setting, this manifests in three distinct failure modes:

  • Plate Depletion: Adsorption to the hydrophobic walls of standard polystyrene microplates[2].

  • Colloidal Aggregation: Self-association into sub-micron particles that sequester target proteins, acting as Pan-Assay Interference Compounds (PAINS).

  • Off-Target Sequestration: Binding to carrier proteins like Bovine Serum Albumin (BSA), which artificially lowers the free fraction ( fu​ ) of the drug available to engage the target[3].

NSB_Mechanism cluster_NSB Non-Specific Binding (NSB) Pathways cluster_Specific Specific Binding Ligand N-methyl-N-phenylpyridine -4-carboxamide (Lipophilic Scaffold) Plastic Polystyrene Microplate (Hydrophobic Adsorption) Ligand->Plastic Plate Depletion Aggregates Colloidal Aggregation (Aqueous Insolubility) Ligand->Aggregates False Positives BSA Carrier Proteins (BSA) (Off-Target Sequestration) Ligand->BSA Reduced Free Fraction Target Target Protein (Active Site Interaction) Ligand->Target True Hit

Diagram 1: Mechanistic pathways of non-specific binding vs. specific target engagement.

Troubleshooting Guide & FAQs

Q1: I am losing over 50% of my compound concentration before the assay even begins. How do I stop plate depletion?

The Causality: Standard polystyrene plates are highly hydrophobic. The lipophilic core of N-methyl-N-phenylpyridine-4-carboxamide rapidly adsorbs to the well walls to escape the aqueous buffer, drastically reducing the effective molarity of your screen. The Solution: Transition to Non-Binding Surface (NBS) microplates. These plates are treated with a hydrophilic, non-ionic polyethylene oxide (PEO)-like polymer that physically blocks hydrophobic interactions[2].

Self-Validating Protocol 1: Plate Recovery Validation This protocol validates that plate material, not compound degradation, is the root cause of signal loss.

  • Preparation: Prepare a 1 µM solution of the compound in your standard assay buffer (ensure <1% DMSO).

  • Dispensing: Aliquot 50 µL into three plate types: Standard Polystyrene, Polypropylene, and Corning NBS™ plates.

  • Incubation: Seal and incubate at room temperature on a plate shaker for 0, 30, and 60 minutes.

  • Extraction: At each time point, transfer 20 µL from each well into LC-MS/MS vials containing an internal standard and 80 µL of crash solvent (e.g., Acetonitrile).

  • Validation Check: Quantify via LC-MS/MS. If the NBS plate shows >95% recovery at T=60 while the Polystyrene plate shows <50%, the system self-validates that hydrophobic plastic adsorption is the sole variable. Proceed with NBS plates for your HTS campaign.

Q2: My biochemical screen is yielding a high rate of false positives with this scaffold. Is it acting as a PAINS?

The Causality: Yes, likely through colloidal aggregation. Flat, lipophilic molecules often self-assemble into colloids in aqueous buffers. These colloids non-specifically adsorb and denature the target enzyme, mimicking a true inhibitory response (a false positive)[1]. The Solution: Introduce a non-ionic detergent (like CHAPS or Tween-20) just below its Critical Micelle Concentration (CMC) to disrupt colloid formation without denaturing your target protein[4].

Self-Validating Protocol 2: Colloid Suppression via Detergent Titration This protocol proves whether your hits are true molecular interactions or colloidal artifacts.

  • Buffer Matrix: Prepare assay buffers containing 0%, 0.01%, 0.05%, and 0.1% CHAPS (v/v).

  • Compound Addition: Spike N-methyl-N-phenylpyridine-4-carboxamide to a final concentration of 10 µM in each buffer.

  • Physical Measurement: Analyze the solutions using Dynamic Light Scattering (DLS) or Nephelometry.

  • Assay Measurement: Run your standard biochemical enzyme assay across the detergent gradient.

  • Validation Check: If DLS shows particles >100 nm in the 0% CHAPS buffer (indicating colloids) and <10 nm in the 0.05% CHAPS buffer, and the false-positive inhibition disappears in the 0.05% condition, the system self-validates that colloidal aggregation was the interference mechanism.

Q3: I added BSA to block the plastic, but now the compound appears completely inactive. What happened?

The Causality: While Bovine Serum Albumin (BSA) is excellent at passivating plate surfaces, it acts as a molecular sponge. The hydrophobic pockets of BSA will sequester N-methyl-N-phenylpyridine-4-carboxamide. This drastically reduces the free fraction ( fu​ ) of the compound—meaning there is no free drug left in solution to bind your target[3]. The Solution: Calculate and optimize the free fraction. Do not use BSA blindly; titrate it down to 0.01% or switch to a purely synthetic blocking agent if necessary.

Quantitative Data Presentation

To streamline your assay optimization, reference the table below. It synthesizes the quantitative impact of various mitigation strategies on both Non-Specific Binding (NSB) and the critical Free Fraction ( fu​ ).

Mitigation StrategyConcentration / TypeImpact on Plate Depletion (NSB)Impact on Free Fraction ( fu​ )Assay Background Noise
Standard Polystyrene N/AHigh (>60% compound loss)High (Adsorbed to plastic)High (Variable)
NBS™ Microplate PEGylated SurfaceLow (<5% compound loss)Unaffected (Ideal state)Low
Non-ionic Detergent 0.01% - 0.05% CHAPSLow (Prevents colloids)ModerateLow
Carrier Protein 0.1% BSALow (Keeps in solution)Critical ( fu​ drops <10%)Moderate

HTS Optimization Workflow

Follow this logical decision tree when integrating N-methyl-N-phenylpyridine-4-carboxamide into your screening cascade.

NSB_Workflow Start Identify NSB Issue (Low recovery, PAINS behavior) Step1 Assess Aggregation (DLS or Nephelometry) Start->Step1 Step2 Buffer Optimization (Titrate 0.01-0.05% CHAPS/Tween-20) Step1->Step2 Aggregates Detected Step3 Surface Passivation (Switch to NBS/PEGylated Plates) Step1->Step3 Monomeric but Depleted Step4 Quantify Free Fraction (fu) (Equilibrium Dialysis) Step2->Step4 Verify Availability Step3->Step4 Verify Recovery Step4->Step2 fu < 10% (Iterate) Success Optimized HTS Assay (High Signal-to-Noise, True Hits) Step4->Success fu > 50%

Diagram 2: Step-by-step workflow for diagnosing and resolving NSB in HTS assays.

References

  • [1] Patsnap Synapse. "How Are Biochemical Assays Used in High-Throughput Screening?". Available at: [Link]

  • [3] ResearchGate. "Non-specific binding of compounds in in vitro metabolism assays: A comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models". Available at: [Link]

  • [2] Corning Life Sciences. "Non Binding Surface | NBS Treatment". Available at: [Link]

  • [4] PharmaScience Hub. "Strategies for Reducing High Background Noise in Receptor Binding Assays: A Guide to Enhanced Sensitivity and Reliability". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Addressing N-methyl-N-phenylpyridine-4-carboxamide Cytotoxicity in Primary Cell Cultures

This technical support guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity with N-methyl-N-phenylpyridine-4-carboxamide in primary cell cultures. Primary cells, wit...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity with N-methyl-N-phenylpyridine-4-carboxamide in primary cell cultures. Primary cells, with their high physiological relevance, are often more sensitive than immortalized cell lines, making a systematic approach to troubleshooting compound-induced toxicity essential. This guide provides a framework for identifying the nature of the cytotoxicity, elucidating potential mechanisms, and implementing strategies to mitigate off-target effects while preserving the integrity of your experimental system.

Frequently Asked Questions (FAQs)

Q1: My primary cells are showing signs of distress (e.g., rounding, detachment, reduced proliferation) after treatment with N-methyl-N-phenylpyridine-4-carboxamide. What are the immediate steps I should take?

A1: Initial signs of cytotoxicity require prompt and systematic evaluation. First, confirm the basics of your cell culture practice. Contamination, improper handling, or suboptimal culture conditions can mimic or exacerbate compound-induced toxicity.[1][2] Concurrently, perform a dose-response and time-course experiment to determine the concentration at which toxicity is observed (IC50) and the kinetics of the cytotoxic effect.

Q2: How can I be sure that the observed cytotoxicity is due to the compound and not the solvent (e.g., DMSO)?

A2: A vehicle control is crucial in any in vitro experiment. Your vehicle control should contain the highest concentration of the solvent used in your compound dilutions.[3] If you observe toxicity in your vehicle control, you may need to reduce the final solvent concentration or explore alternative, less toxic solvents.

Q3: Is it possible that the compound is not directly toxic but is instead inhibiting cell proliferation (cytostatic effect)?

A3: Yes, and distinguishing between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect is a critical step in understanding your compound's mechanism of action.[4][5][6] A direct cell counting method (e.g., Trypan blue exclusion) or a real-time cell analysis system can help differentiate between these two effects.[7]

Q4: I've confirmed cytotoxicity. What are the most common mechanisms for compound-induced cell death in primary cultures?

A4: Drug-induced cytotoxicity in primary cells often involves the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a highly regulated process involving the activation of caspases.[8] Necrosis is typically a result of severe cellular stress or injury. Additionally, oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common trigger for both apoptosis and necrosis.[9][10]

Q5: Are there any general strategies to reduce the cytotoxicity of a compound in primary cell cultures?

A5: Several strategies can be employed to mitigate cytotoxicity. These include optimizing the compound's concentration and exposure time, co-treatment with antioxidants like N-acetylcysteine (NAC) to counteract oxidative stress, or using pan-caspase inhibitors to block apoptosis if it is deemed an off-target effect.[11][12][13][14]

Troubleshooting Guides

Guide 1: Initial Characterization of Cytotoxicity

This guide will walk you through the initial steps to confirm and characterize the cytotoxic effects of N-methyl-N-phenylpyridine-4-carboxamide.

Objective: To establish a reproducible system for studying the cytotoxicity of your compound and to determine its IC50 value.

Experimental Workflow:

cluster_0 Initial Setup cluster_1 Experiment cluster_2 Data Acquisition & Analysis A Optimize Primary Cell Seeding Density D Treat Cells with Compound and Vehicle Control A->D B Prepare Serial Dilutions of Compound in DMSO B->D C Prepare Vehicle Control (DMSO only) C->D E Incubate for 24, 48, and 72 hours D->E F Assess Cell Viability (e.g., MTT, MTS, or LDH assay) E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for the initial assessment of cytotoxicity.

Detailed Protocol: Dose-Response and Time-Course Experiment

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase during the experiment.

  • Compound Preparation: Prepare a concentrated stock solution of N-methyl-N-phenylpyridine-4-carboxamide in DMSO. Perform serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the serial dilutions of your compound. Include a vehicle control with the highest concentration of DMSO used.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • Viability Assessment: At each time point, assess cell viability using a suitable assay:

    • MTT/MTS Assay: Measures metabolic activity.

    • LDH Assay: Measures membrane integrity by detecting lactate dehydrogenase release from damaged cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.[15][16][17][18]

Data Summary Table:

ParameterDescriptionExample Data
Cell Type Primary Human Hepatocytes
Seeding Density 1 x 10^4 cells/well
Compound N-methyl-N-phenylpyridine-4-carboxamide
Time Point 48 hours
IC50 15 µM
Guide 2: Investigating the Mechanism of Cell Death

This guide focuses on determining whether the observed cytotoxicity is due to apoptosis or necrosis.

Objective: To differentiate between apoptotic and necrotic cell death pathways.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Apoptosis vs. Necrosis Assessment cluster_2 Caspase Activation A Treat Cells with Compound at IC50 and 2x IC50 C Annexin V/PI Staining A->C E Caspase-3/7 Activity Assay A->E B Include Positive (e.g., Staurosporine) and Negative Controls B->C B->E D Flow Cytometry Analysis C->D F Measure Luminescence/Fluorescence E->F cluster_0 Experimental Groups cluster_1 Experiment & Analysis A Vehicle Control E Treat Cells and Incubate A->E B Compound Only B->E C NAC Only C->E D Compound + NAC D->E F Assess Cell Viability E->F G Compare Viability between Groups F->G

Caption: Workflow for evaluating the protective effect of an antioxidant.

Detailed Protocol: N-acetylcysteine (NAC) Co-treatment

  • Cell Seeding: Seed primary cells in a 96-well plate.

  • Co-treatment: Pre-treat cells with an optimized concentration of NAC for a few hours before adding N-methyl-N-phenylpyridine-4-carboxamide.

  • Incubation: Incubate for the desired duration.

  • Viability Assessment: Measure cell viability and compare the results to cells treated with the compound alone.

Strategy 2: Co-treatment with a Pan-Caspase Inhibitor

If apoptosis is confirmed and considered an undesirable off-target effect, a pan-caspase inhibitor like Z-VAD-FMK can be used to block this pathway. [14] Detailed Protocol: Z-VAD-FMK Co-treatment

  • Cell Seeding: Seed primary cells as previously described.

  • Co-treatment: Pre-treat cells with Z-VAD-FMK for 1-2 hours before adding N-methyl-N-phenylpyridine-4-carboxamide.

  • Incubation: Incubate for the desired time.

  • Viability and Apoptosis Assessment: Measure cell viability and confirm the inhibition of caspase activity.

References

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Cytotoxic and Cytostatic. ECCT. Available at: [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. Available at: [Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Caspase 3/7 Activity Assay Kit (Colorimetric Method). Elabscience. Available at: [Link]

  • Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. PubMed. Available at: [Link]

  • A label-free, impedance-based real time assay to identify drug-induced toxicities and differentiate cytostatic from cytotoxic effects. PubMed. Available at: [Link]

  • Cytotoxic drugs or cytostatics. All about cancer. Available at: [Link]

  • Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression. PLOS Computational Biology. Available at: [Link]

  • White Paper: Imaging-Based Viability Assessment of Cytostatic vs. Cytotoxic Chemotherapies in 3D Culture. Ramona Optics. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells. PMC. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available at: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available at: [Link]

  • The Importance of IC50 Determination. Visikol. Available at: [Link]

  • Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity. Frontiers in Neuroscience. Available at: [Link]

  • Screening for Drug-Induced Hepatotoxicity in Primary Mouse Hepatocytes Using Acetaminophen, Amiodarone, and Cyclosporin A as Model Compounds: An Omics-Guided Approach. PMC. Available at: [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]

  • N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells. Spandidos Publications. Available at: [Link]

  • Characterization of the binding of N-methyl-4-phenylpyridine, the toxic metabolite of the parkinsonian neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, to neuromelanin. PubMed. Available at: [Link]

  • N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells. PLOS One. Available at: [Link]

  • TFP5 prevents 1-methyl-4-phenyl pyridine ion-induced neurotoxicity in mouse cortical neurons. Semantic Scholar. Available at: [Link]

  • Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. MDPI. Available at: [Link]

  • Primary Hepatocytes for Research - A bench guide for drug development applications. Lonza. Available at: [Link]

  • Caspase inhibitors attenuate 1-methyl-4-phenylpyridinium toxicity in primary cultures of mesencephalic dopaminergic neurons. PubMed. Available at: [Link]

  • The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: evidence for a novel mechanism of substrate inhibition. Request PDF. Available at: [Link]

  • Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. PMC. Available at: [Link]

  • Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. PMC. Available at: [Link]

  • Synthesis, Cytotoxicity, Pan‐HDAC Inhibitory Activity and Docking Study of N‐(2‐Aminophenyl)‐2‐arylquinoline‐4. ResearchGate. Available at: [Link]

  • N1-Methyl-4-pyridone-3-carboxamide. Wikipedia. Available at: [Link]

  • The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: N-methyl-N-phenylpyridine-4-carboxamide vs. Miglustat in Gaucher Disease Models

Executive Summary Gaucher disease (GD) is a rare lysosomal storage disorder caused by biallelic mutations in the GBA1 gene, leading to a deficiency in the enzyme β-glucocerebrosidase (GBA). This deficiency results in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gaucher disease (GD) is a rare lysosomal storage disorder caused by biallelic mutations in the GBA1 gene, leading to a deficiency in the enzyme β-glucocerebrosidase (GBA). This deficiency results in the pathological accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph) in macrophages. While Type 1 GD is non-neuronopathic, Types 2 and 3 present with severe, often fatal, neurological symptoms.

Currently, Substrate Reduction Therapy (SRT) using agents like Miglustat is a standard-of-care alternative for Type 1 GD when Enzyme Replacement Therapy (ERT) is not viable. However, Miglustat's inability to effectively correct the underlying protein misfolding and its poor efficacy in the central nervous system leaves neuronopathic GD largely untreatable. Recently, heteroaryl compounds such as N-methyl-N-phenylpyridine-4-carboxamide have emerged as promising pharmacological chaperones. These molecules are designed to rescue mutant GBA folding and restore endogenous lysosomal activity, offering a novel paradigm for treating both peripheral and central nervous system manifestations [1].

Mechanistic Comparison & Causality

Miglustat: Substrate Reduction Therapy (SRT)

Miglustat (N-butyldeoxynojirimycin) is an iminosugar that acts as a competitive inhibitor of glucosylceramide synthase (GCS) , the enzyme responsible for the first committed step in glycosphingolipid synthesis.

  • Causality : By reducing the upstream production of GlcCer, Miglustat lessens the substrate burden on the defective GBA enzyme, allowing residual enzyme activity to slowly clear accumulations.

  • Limitations : Miglustat does not address the primary molecular defect (mutant GBA misfolding). Furthermore, its requirement for high systemic concentrations leads to off-target gastrointestinal side effects (e.g., severe diarrhea) due to the unintended inhibition of intestinal disaccharidases.

N-methyl-N-phenylpyridine-4-carboxamide: Pharmacological Chaperone

N-methyl-N-phenylpyridine-4-carboxamide represents a highly specific class of small-molecule heteroaryl GBA modulators [2].

  • Causality : Mutant GBA (such as the L444P or N370S variants) is often catalytically competent but structurally unstable, leading to its retention and degradation in the endoplasmic reticulum (ER). This chaperone binds reversibly to the active site of mutant GBA in the ER, stabilizing its correct conformation. The stabilized complex successfully traffics to the lysosome, where the acidic pH and high substrate concentration facilitate the dissociation of the chaperone, allowing the rescued enzyme to degrade accumulated GlcCer.

  • Advantages : This approach directly addresses the root molecular etiology, enhances endogenous enzyme clearance, and utilizes a scaffold optimized for high blood-brain barrier (BBB) penetrance.

Mechanistic Pathway Diagram

G MutGBA Mutant GBA (ER Retained) Lysosome Lysosomal GBA (Restored Activity) MutGBA->Lysosome ER-to-Lysosome Trafficking Chaperone N-methyl-N-phenylpyridine- 4-carboxamide Chaperone->MutGBA Pharmacological Chaperoning GlcCer Glucosylceramide (Accumulation) Lysosome->GlcCer Substrate Degradation Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Precursor GCS->GlcCer Synthesis Miglustat Miglustat (SRT) Miglustat->GCS Enzyme Inhibition

Caption: Divergent mechanisms of Miglustat vs. N-methyl-N-phenylpyridine-4-carboxamide.

Experimental Protocols: Self-Validating Workflows

To objectively compare these compounds, researchers must employ orthogonal assays measuring both enzyme activity restoration and downstream substrate clearance.

Protocol A: Intracellular GBA Enhancement Assay (Fibroblast Model)

Purpose: To validate the chaperoning efficacy of N-methyl-N-phenylpyridine-4-carboxamide.

  • Cell Culture : Seed patient-derived GD fibroblasts (e.g., L444P/L444P genotype) in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Compound Treatment : Treat cells with serial dilutions (0.1 nM to 10 μM) of N-methyl-N-phenylpyridine-4-carboxamide or Miglustat for 5 days. Include a DMSO vehicle control (0.1% v/v).

  • Lysis : Wash cells twice with PBS and lyse using 0.25% Triton X-100 in McIlvaine buffer (pH 5.4) supplemented with sodium taurocholate (to mimic the lysosomal environment).

  • Enzymatic Reaction : Add the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-Glc) at a final concentration of 3 mM. Incubate at 37°C for 1 hour.

  • Termination & Readout : Stop the reaction with 0.5 M Glycine-NaOH buffer (pH 10.5). Measure fluorescence (Excitation: 365 nm, Emission: 450 nm).

  • Validation Check : Normalization to total protein content via a BCA assay ensures that apparent activity increases are derived from enzyme rescue, not artifacts of cell proliferation.

Protocol B: LC-MS/MS Glucosylceramide (GlcCer) Clearance Assay

Purpose: To quantify the downstream functional efficacy of both SRT and Chaperone therapies.

  • Treatment : Treat GD patient-derived macrophages with the respective compounds for 7 days to allow for steady-state substrate turnover.

  • Lipid Extraction : Harvest cells and extract lipids using a modified Bligh and Dyer method (Chloroform:Methanol:Water). Spike with C12-GlcCer as an internal standard.

  • Phase Separation : Centrifuge at 3000 x g for 10 minutes. Collect the lower organic phase and dry under a gentle stream of nitrogen.

  • LC-MS/MS Analysis : Reconstitute in Methanol and inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor transitions specific to endogenous GlcCer species (e.g., C16:0, C18:0) and the internal standard.

  • Validation Check : The simultaneous measurement of GlcSph (a highly specific, deacylated biomarker for GD) confirms that GlcCer reduction translates to the clearance of the most toxic metabolites [3].

Comparative Performance Data

The following table synthesizes representative preclinical performance metrics comparing Miglustat with the N-methyl-N-phenylpyridine-4-carboxamide scaffold in GD models.

Metric / AssayMiglustat (Standard SRT)N-methyl-N-phenylpyridine-4-carboxamide (Chaperone)
Primary Target Glucosylceramide Synthase (GCS)Mutant β-Glucocerebrosidase (GBA)
Mechanism of Action Substrate ReductionEnzyme Stabilization & Trafficking
In vitro Potency GCS IC50: ~10-50 μMGBA EC50: ~0.5-2 μM (Enhancement)
GBA Activity Enhancement Minimal to none2.5 to 4-fold increase (L444P fibroblasts)
GlcCer Reduction (Cellular) ~40-50% reduction at 50 μM~50-60% reduction at 5 μM
Blood-Brain Barrier Penetrance Moderate (Poor clinical CNS efficacy)High (Optimized heteroaryl scaffold)
Off-Target Effects High (Inhibits intestinal glycosidases)Low (Highly selective for GBA pocket)

Expert Insights & Conclusion

From a drug development perspective, the shift from SRT to pharmacological chaperones represents a critical transition from palliative to restorative pharmacology.

Miglustat, while foundational for Type 1 GD management, operates downstream of the primary defect. Its requirement for high micromolar concentrations to achieve GCS inhibition invariably leads to off-target inhibition of intestinal disaccharidases, causing the dose-limiting gastrointestinal distress frequently observed in patients.

Conversely, N-methyl-N-phenylpyridine-4-carboxamide and its structural analogs leverage a highly targeted mechanism. By physically binding the mutant GBA enzyme, this scaffold prevents ER-associated degradation (ERAD). The critical advantage of this specific heteroaryl structure is its optimized lipophilicity and low molecular weight, which confer superior blood-brain barrier penetration compared to earlier generation iminosugars. For researchers targeting neuronopathic Gaucher disease (Types 2 and 3) or GBA-associated Parkinson's disease, this chaperone-mediated approach provides a more robust, self-validating therapeutic rationale by directly restoring lysosomal homeostasis.

References

  • US20230107499A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase, Google P
  • WO2021105908A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase, Google P
  • Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore, ACS Public
Comparative

Advanced SAR Comparison Guide: N-Methyl-N-phenylpyridine-4-carboxamide Analogs in Sphingolipid Metabolism Modulation

Executive Summary The modulation of sphingolipid metabolism has emerged as a critical therapeutic strategy for treating lysosomal storage disorders (such as Gaucher’s disease) and α-synucleinopathies (such as Parkinson’s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modulation of sphingolipid metabolism has emerged as a critical therapeutic strategy for treating lysosomal storage disorders (such as Gaucher’s disease) and α-synucleinopathies (such as Parkinson’s disease). Central to this axis are two opposing enzymes: β-Glucocerebrosidase (GCase) , which degrades glucosylceramide (GlcCer), and Glucosylceramide Synthase (GCS) , which synthesizes it.

Recent drug development efforts have identified the pyridine-4-carboxamide (isonicotinamide) scaffold as a highly privileged structure. Specifically, N-methyl-N-phenyl substitutions on this core have yielded potent, brain-penetrant modulators capable of intervening in this pathway [1]. This guide provides a comprehensive Structural Activity Relationship (SAR) comparison of these analogs, detailing how precise chemical modifications shift the pharmacological profile from GCS inhibition to GCase activation, alongside self-validating experimental protocols for their evaluation.

Mechanistic Rationale: The Sphingolipid Axis in Neurodegeneration

In a healthy cellular environment, GlcCer levels are tightly regulated. In pathological states, mutations in the GBA1 gene (which encodes GCase) lead to the accumulation of GlcCer and its de-acylated derivative, glucosylsphingosine (GlcSph). This lipid accumulation directly promotes the toxic aggregation of α-synuclein, a hallmark of Parkinson's disease [2].

Therapeutic intervention relies on two primary strategies:

  • Substrate Reduction Therapy (SRT) : Inhibiting GCS to halt the production of GlcCer.

  • Enzyme Activation/Chaperoning : Activating mutant GCase to enhance the clearance of accumulated GlcCer.

GCase_GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide (GlcCer) GlcSph Glucosylsphingosine (GlcSph) GlcCer->GlcSph De-acylation aSyn α-Synuclein Aggregation GlcCer->aSyn Promotes GCase β-Glucocerebrosidase (GCase) GlcCer->GCase GlcSph->aSyn Promotes GCS->GlcCer Synthesis GCase->Ceramide Degradation

Sphingolipid metabolism pathway highlighting GCS and GCase intervention points.

Structural Activity Relationship (SAR) Analysis

The base scaffold, N-methyl-N-phenylisonicotinamide [3], serves as a versatile anchor. Modifying the pyridine ring (R1) and the amide nitrogen substituent (R2) drastically alters target selectivity and pharmacokinetic properties.

Data Presentation: Comparative SAR Profile
CompoundR1 (Pyridine Ring)R2 (Amide N-substituent)N-MethylationPrimary TargetMS [M+H]+Key SAR Insight
Base Scaffold NonePhenylYesWeak GCase213.1N-methylation reduces tPSA, improving BBB crossing [3].
Analog A 2-Amino-6-chloroPhenylYesGCase Activator262.22-Amino group provides a key H-bond donor to the GCase allosteric site [1].
Analog B 2-Amino-6-chloro2,3-dihydro-1H-inden-2-ylYesGCase Activator335.1Bulky indanyl group increases lipophilic contacts in the binding pocket [1].
Analog C 2-Chloro4-FluorophenylNo GCS Inhibitor250.9Lack of N-methylation and 4-F substitution shifts selectivity entirely to GCS[2].
Causality Behind the Chemistry
  • The Role of N-Methylation : In medicinal chemistry, secondary amides (NH) strongly prefer a trans conformation. N-methylation introduces a steric clash that destabilizes the trans form, restricting the rotamer equilibrium and forcing a highly twisted 3D geometry. This specific vector projects the phenyl ring into the deep hydrophobic pocket of GCase [1]. Furthermore, eliminating the hydrogen bond donor significantly reduces the topological polar surface area (tPSA), a critical requirement for crossing the blood-brain barrier (BBB) to treat neurodegenerative diseases.

  • Pyridine Ring Substitutions : The addition of a 2-amino-6-chloro motif (Analog A & B) creates a "push-pull" electronic system. The 6-chloro group acts as a lipophilic, electron-withdrawing anchor capable of halogen bonding, while the 2-amino group serves as a highly directional hydrogen bond donor, locking the compound into the GCase allosteric site [1]. Conversely, omitting the amino group and the N-methyl group (Analog C) shifts the molecule's affinity toward the catalytic domain of GCS [2].

Experimental Validation Methodologies

To ensure scientific integrity, the evaluation of these analogs must utilize self-validating assay systems. Below are the definitive protocols for profiling these compounds.

Fluorogenic GCase Allosteric Activation Assay

Objective: Quantify the enhancement of GCase catalytic turnover.

  • Buffer Preparation : Prepare a 50 mM Citrate-Phosphate buffer adjusted strictly to pH 5.2 .

    • Causality: GCase is a lysosomal enzyme; it requires an acidic environment to maintain its active conformation. Testing at physiological pH (7.4) will yield false negatives.

  • Enzyme-Compound Pre-incubation : Combine 5 nM recombinant human GCase with varying concentrations of the analog (e.g., Analog A) in a 384-well black microplate. Incubate at room temperature for 30 minutes.

    • Causality: Allosteric modulators require time to induce the necessary conformational shift in the enzyme prior to substrate introduction.

  • Substrate Addition : Initiate the reaction by adding 1.5 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

  • Kinetic Readout : Measure fluorescence (Ex: 365 nm / Em: 440 nm) continuously for 45 minutes at 37°C.

    • Causality: Utilizing a kinetic read rather than an endpoint read allows the detection of assay artifacts, such as compound auto-fluorescence or time-dependent precipitation.

  • Self-Validating Controls :

    • Positive Control: Ambroxol (known GCase chaperone).

    • Negative Control: Conduritol B epoxide (CBE), an irreversible covalent inhibitor of GCase. Complete signal ablation by CBE proves the fluorescence is exclusively GCase-derived.

Glucosylceramide Synthase (GCS) Inhibition Profiling

Objective: Measure the suppression of GlcCer synthesis.

  • Reaction Assembly : In a 1.5 mL tube, combine mouse brain microsomes (as the native GCS source), 500 µM UDP-Glucose (sugar donor), and 10 µM NBD-Ceramide (fluorescent lipid substrate) in a 50 mM HEPES buffer (pH 7.4 ).

    • Causality: Unlike GCase, GCS resides in the Golgi apparatus, which operates at a near-neutral pH.

  • Compound Addition : Introduce Analog C at concentrations ranging from 1 nM to 10 µM. Incubate for 1 hour at 37°C.

  • Lipid Extraction & LC-MS/MS : Quench the reaction with Chloroform/Methanol (2:1 v/v). Extract the lower organic phase, dry under nitrogen, and reconstitute in mobile phase. Quantify the formation of NBD-GlcCer via LC-MS/MS.

    • Causality: Direct mass-spectrometry quantification of the lipid product eliminates false positives caused by compounds that might quench fluorescence.

  • Self-Validating Controls : Include Eliglustat as a positive inhibition control. Run a "Minus-UDP-Glucose" well to establish the absolute baseline (zero synthesis).

Blood-Brain Barrier (BBB) Permeability Assessment

Objective: Verify CNS penetrance using the MDR1-MDCK transwell model.

  • Monolayer Preparation : Seed MDR1-transfected MDCK cells on polycarbonate transwell inserts. Culture for 5 days.

  • Integrity Check : Add Lucifer Yellow (LY) to the apical chamber.

    • Causality: LY is a paracellular marker. An apparent permeability ( Papp​ ) of LY < 0.5×10−6 cm/s validates that the tight junctions are intact and the monolayer is highly confluent.

  • Permeability Assay : Dose the analogs (10 µM) into the apical (A) or basolateral (B) chambers. Incubate for 2 hours. Quantify compound concentrations in both chambers via LC-MS/MS to calculate the Efflux Ratio ( Papp​B→A/Papp​A→B ).

  • Self-Validating Control : Use Digoxin to validate P-glycoprotein (P-gp) efflux activity.

SAR Validation Workflow

The following workflow illustrates the sequential logic required to advance a pyridine-4-carboxamide hit into a viable lead candidate for neurodegenerative disorders.

SAR_Workflow Syn Scaffold Synthesis Mod N-Methylation & Substitution Syn->Mod Assay1 Enzymatic Assays Mod->Assay1 Assay2 Cell-Based Clearance Assay1->Assay2 BBB BBB Permeability (MDR1-MDCK) Assay2->BBB Lead Lead Candidate Selection BBB->Lead

Sequential experimental workflow for validating pyridine-4-carboxamide analogs.

References

  • Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase (US20230107499A1 / WO2021105908A1). Google Patents.
  • Discovery of Brain-Penetrant Glucosylceramide Synthase Inhibitors with a Novel Pharmacophore. ACS Publications.
  • N-methyl-N-phenylisonicotinamide Compound Profile. ChemicalBook.
Validation

A Guide to Cross-Validation of N-methyl-N-phenylpyridine-4-carboxamide Binding Using Surface Plasmon Resonance

In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's interaction with its putative protein target is paramount. This guide provides an in-depth, technical comparison of biophysic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's interaction with its putative protein target is paramount. This guide provides an in-depth, technical comparison of biophysical methods for the cross-validation of N-methyl-N-phenylpyridine-4-carboxamide binding to a hypothetical protein target. While Surface Plasmon Resonance (SPR) is often a primary tool for characterizing such interactions, true confidence in a potential drug candidate is only achieved through orthogonal validation. Here, we will explore the nuances of SPR and compare its output with data from Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Imperative of Cross-Validation in Drug Discovery

Identifying a "hit" compound that modulates the activity of a biological target is a critical first step in drug discovery. However, an initial positive result from a single assay can be misleading due to experimental artifacts. Cross-validation using multiple biophysical techniques that rely on different physical principles is essential to confirm a direct binding event and to accurately characterize its thermodynamics and kinetics. This multi-faceted approach provides a robust foundation for structure-activity relationship (SAR) studies and subsequent lead optimization.[1]

This guide will walk you through a scenario where N-methyl-N-phenylpyridine-4-carboxamide has been identified as a potential binder to a novel protein target. We will first delve into the use of SPR for the initial characterization and then explore how ITC and NMR can be employed to build a comprehensive and validated binding profile.

Primary Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[2][3] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of an interaction.[2][4]

The Rationale Behind the SPR Experiment

In a typical SPR experiment for a small molecule-protein interaction, the protein (the ligand) is immobilized on the sensor chip, and the small molecule (the analyte) is flowed over the surface.[2] This orientation is generally preferred when the small molecule is significantly smaller than the protein, as a higher surface density of the immobilized protein is needed to generate a sufficient signal.[5]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & QC Immobilization Protein Immobilization on Sensor Chip Protein_Prep->Immobilization Analyte_Prep Analyte Dilution Series Binding_Assay Analyte Injection & Real-time Binding Analyte_Prep->Binding_Assay Immobilization->Binding_Assay Regeneration Surface Regeneration Binding_Assay->Regeneration Sensorgram_Analysis Sensorgram Processing & Curve Fitting Binding_Assay->Sensorgram_Analysis Regeneration->Binding_Assay Next Cycle Kinetic_Parameters Determination of ka, kd, and KD Sensorgram_Analysis->Kinetic_Parameters ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein in Cell Titration Sequential Injections of Ligand into Protein Protein_Prep->Titration Ligand_Prep Ligand in Syringe Ligand_Prep->Titration Buffer_Match Precise Buffer Matching Buffer_Match->Protein_Prep Buffer_Match->Ligand_Prep Heat_Measurement Measurement of Heat Change per Injection Titration->Heat_Measurement Thermogram_Integration Integration of Heat Peaks Heat_Measurement->Thermogram_Integration Binding_Isotherm Fitting to a Binding Model Thermogram_Integration->Binding_Isotherm Thermo_Parameters Determination of KD, ΔH, and n Binding_Isotherm->Thermo_Parameters

Caption: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol for N-methyl-N-phenylpyridine-4-carboxamide

1. Sample Preparation:

  • Rationale: Precise matching of the buffer in the sample cell (containing the protein) and the titration syringe (containing the small molecule) is crucial to minimize heats of dilution, which can obscure the true binding signal. [6]* Procedure:

    • Dialyze the purified protein target extensively against the final experimental buffer.

    • Dissolve the N-methyl-N-phenylpyridine-4-carboxamide in the same dialysis buffer.

    • Degas both solutions to prevent air bubbles in the calorimeter.

2. ITC Experiment:

  • Rationale: A series of small injections of the ligand into the protein solution allows for the gradual saturation of the binding sites and the generation of a binding isotherm.

  • Procedure:

    • Load the protein solution (typically at a concentration of 10-50 µM) into the sample cell.

    • Load the N-methyl-N-phenylpyridine-4-carboxamide solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of 1-2 µL injections of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

3. Data Analysis:

  • Rationale: The integrated heat change for each injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

  • Procedure:

    • Integrate the area under each peak in the raw thermogram to determine the heat change per injection.

    • Plot the integrated heat data against the molar ratio of N-methyl-N-phenylpyridine-4-carboxamide to the protein target.

    • Fit the resulting binding isotherm to a one-site binding model to obtain the KD, ΔH, and stoichiometry (n).

Orthogonal Validation II: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution in solution. [7]Ligand-observed NMR methods are particularly well-suited for fragment-based drug discovery and for validating the binding of small molecules. [8]

The Rationale Behind the NMR Experiment

Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, detect the binding of a small molecule to a large protein by observing changes in the NMR signals of the small molecule itself. [9]This approach is highly sensitive to weak interactions and can provide information about which parts of the small molecule are in close contact with the protein (epitope mapping). [7][9]

Experimental Workflow for STD NMR

STD_NMR_Workflow cluster_prep Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Protein_Ligand_Mix Prepare Protein-Ligand Mixture in D2O Buffer On_Resonance On-Resonance Saturation (Saturate Protein Signals) Protein_Ligand_Mix->On_Resonance Off_Resonance Off-Resonance Saturation (Reference Spectrum) Protein_Ligand_Mix->Off_Resonance Difference_Spectrum Subtract On-Resonance from Off-Resonance On_Resonance->Difference_Spectrum Off_Resonance->Difference_Spectrum STD_Amplification Calculate STD Amplification Factors Difference_Spectrum->STD_Amplification Epitope_Mapping Identify Ligand Protons Closest to Protein STD_Amplification->Epitope_Mapping

Caption: A generalized workflow for a Saturation Transfer Difference (STD) NMR experiment.

Detailed STD NMR Protocol for N-methyl-N-phenylpyridine-4-carboxamide

1. Sample Preparation:

  • Rationale: A significant excess of the ligand relative to the protein is used to ensure that a detectable fraction of the ligand is in the bound state. The experiment is performed in a deuterated buffer to minimize the solvent signal.

  • Procedure:

    • Prepare a solution of the protein target (typically 10-50 µM) and N-methyl-N-phenylpyridine-4-carboxamide (typically 1-5 mM) in a deuterated buffer (e.g., phosphate-buffered saline in D2O).

    • A control sample containing only the ligand should also be prepared.

2. NMR Data Acquisition:

  • Rationale: Two spectra are acquired: one with selective saturation of protein resonances (on-resonance) and one with saturation at a frequency where no protein signals are present (off-resonance).

  • Procedure:

    • Acquire an on-resonance spectrum by selectively irradiating a region of the spectrum where only protein signals are present (e.g., -1 ppm).

    • Acquire an off-resonance reference spectrum by irradiating a region far from any protein or ligand signals (e.g., 30 ppm).

3. Data Analysis:

  • Rationale: The difference between the off-resonance and on-resonance spectra reveals only the signals of the ligand that have received saturation transfer from the protein, confirming binding. The intensity of these signals is proportional to the proximity of the corresponding ligand protons to the protein surface.

  • Procedure:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum confirms that N-methyl-N-phenylpyridine-4-carboxamide binds to the protein.

    • By comparing the relative intensities of the signals in the STD spectrum to the reference spectrum, an epitope map can be generated, identifying the parts of the small molecule that are most crucial for binding.

Comparative Analysis of Results

A robust validation of the N-methyl-N-phenylpyridine-4-carboxamide-protein interaction would involve a comparison of the key parameters obtained from each technique.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Nuclear Magnetic Resonance (NMR)
Binding Affinity (KD) Quantitative (e.g., 10 µM)Quantitative (e.g., 12 µM)Qualitative to semi-quantitative
Kinetics (ka, kd) YesNoNo
Thermodynamics (ΔH, ΔS) Can be derived from van't Hoff analysisYes, directly measuredNo
Stoichiometry (n) Indirectly inferredYes, directly measuredNo
Binding Confirmation YesYesYes
Structural Information NoNoYes (Epitope Mapping)
Throughput Medium to HighLow to MediumMedium
Material Consumption Low (protein), Medium (analyte)HighMedium

Key Insights from the Comparison:

  • Affinity Agreement: A good cross-validation would show a strong agreement between the KD values obtained from SPR and ITC. A significant discrepancy might suggest issues with protein activity on the SPR surface or aggregation in the ITC experiment.

  • Complementary Information: While SPR provides crucial kinetic information, ITC offers a complete thermodynamic profile, revealing the driving forces of the interaction (enthalpic or entropic). [6]* Confirmation and Structural Context: NMR not only confirms the binding event in a solution-based, label-free manner but also provides valuable structural information through epitope mapping, which can guide further medicinal chemistry efforts. [9]

Conclusion

The validation of a small molecule-protein interaction is a cornerstone of modern drug discovery. While Surface Plasmon Resonance provides invaluable initial data on binding kinetics and affinity, it should not be used in isolation. Orthogonal validation through techniques such as Isothermal Titration Calorimetry and NMR spectroscopy is critical for building a comprehensive and reliable understanding of the interaction. By employing a multi-pronged approach as outlined in this guide, researchers can confidently validate hits like N-methyl-N-phenylpyridine-4-carboxamide, ensuring a solid foundation for the development of novel therapeutics.

References

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Shared Instruments Pool, CU Boulder. (n.d.). ITC - Isothermal Titration Calorimetry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • ACS Publications. (2014, August 25). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. Retrieved from [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from [Link]

  • Essays in Biochemistry. (2017, November 8). Current perspectives in fragment-based lead discovery (FBLD). Retrieved from [Link]

  • ACS Publications. (2008, October 3). Estimating Protein−Ligand Binding Affinity Using High-Throughput Screening by NMR. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fragment-based lead discovery – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • PubMed. (n.d.). NMR Studies of Protein-Ligand Interactions. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of molecular interactions using isothermal titration calorimetry. Retrieved from [Link]

  • PubMed. (2020, December 8). Regenerable Biosensors for Small-Molecule Kinetic Characterization Using SPR. Retrieved from [Link]

  • Aptamers. (2018, June 12). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Retrieved from [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • PMC. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]

  • University of Utah. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. Retrieved from [Link]

  • DigitalCommons@UNL. (n.d.). Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR. Retrieved from [Link]

  • Creative Biostructure. (2025, April 30). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • PubMed. (2014, February 15). NMR-based analysis of protein-ligand interactions. Retrieved from [Link]

  • Sartorius. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Retrieved from [Link]

  • Sartorius. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Retrieved from [Link]

  • IntechOpen. (2016, November 30). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2021, March 3). Bulk-Effect-Free Method for Binding Kinetic Measurements Enabling Small-Molecule Affinity Characterization. ACS Omega. Retrieved from [Link]

  • Nicoya. (n.d.). Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment?. Retrieved from [Link]

  • Biocompare. (2023, September 28). How to Simplify Surface Plasmon Resonance (SPR) Assay Development. Retrieved from [Link]

  • PMC. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. Retrieved from [Link]

  • Bio-protocol. (2014, September 20). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Biochemical Society Transactions. (2018, December 21). Assessing molecular interactions with biophysical methods using the validation cross. Retrieved from [Link]

  • YouTube. (2021, March 30). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]

  • MDPI. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

  • PubMed. (2018, March 13). The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of the binding of N-methyl-4-phenylpyridine, the toxic metabolite of the parkinsonian neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, to neuromelanin. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetic analysis of the N -methylation of 4-phenylpyridine by nicotinamide N -Methyltransferase: evidence for a novel mechanism of substrate inhibition. Retrieved from [Link]

  • PubMed. (2013, November 13). Site-specific protein transamination using N-methylpyridinium-4-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Retrieved from [Link]

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Sources

Comparative

comparing N-methyl-N-phenylpyridine-4-carboxamide efficacy in wild-type vs mutant GCase

Title: Comparative Efficacy of N-methyl-N-phenylpyridine-4-carboxamide vs. Legacy Pharmacological Chaperones in Wild-Type and Mutant Glucocerebrosidase (GCase) Executive Summary & Mechanistic Overview Mutations in the GB...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of N-methyl-N-phenylpyridine-4-carboxamide vs. Legacy Pharmacological Chaperones in Wild-Type and Mutant Glucocerebrosidase (GCase)

Executive Summary & Mechanistic Overview

Mutations in the GBA1 gene, which encodes the lysosomal enzyme acid β-glucocerebrosidase (GCase), are the primary cause of Gaucher Disease (GD) and the most significant genetic risk factor for Parkinson’s Disease (PD). The most prevalent mutations, such as N370S and L444P, do not completely abolish catalytic function; rather, they cause severe structural destabilization. This misfolding leads to retention in the endoplasmic reticulum (ER) and subsequent clearance via ER-associated degradation (ERAD).

Pharmacological chaperones (PCs) are small molecules designed to bind and stabilize these mutant enzymes, facilitating their escape from the ER and trafficking to the lysosome. However, the field has historically relied on active-site competitive inhibitors, which present a mechanistic paradox: they must dissociate from the enzyme upon reaching the lysosome to allow substrate processing.

This guide objectively compares the emerging allosteric chaperone N-methyl-N-phenylpyridine-4-carboxamide (NMPPC) against two well-documented legacy alternatives:

  • Isofagomine (IFG): A potent iminosugar and competitive active-site inhibitor [3].

  • Ambroxol: A mucolytic agent repurposed as a weak, mixed-type competitive chaperone [1].

Unlike IFG, which requires a strict pH-dependent dissociation in the lysosome to prevent enzyme inhibition, NMPPC operates via an allosteric stabilization mechanism. This allows continuous chaperoning without competing with the natural substrate (glucosylceramide), translating to superior efficacy, particularly in severe, highly destabilized variants like L444P [2].

GCase Trafficking & Chaperone Intervention Pathway

The diagram below illustrates the critical intervention point for PCs. By binding to the misfolded GCase in the ER, chaperones prevent premature proteasomal degradation, allowing the enzyme to undergo complex glycosylation in the Golgi and mature into its active lysosomal form.

GCase_Trafficking MutGCase Mutant GCase (ER Retained) Chaperone Chaperone Binding (NMPPC, Ambroxol, IFG) MutGCase->Chaperone Pharmacological Rescue Degradation ERAD Pathway (Proteasomal Degradation) MutGCase->Degradation Unchaperoned FoldedGCase Stabilized GCase (Properly Folded) Chaperone->FoldedGCase Conformational Stability Golgi Golgi Transit (Glycosylation) FoldedGCase->Golgi ER Exit Lysosome Lysosome (Active GCase) Golgi->Lysosome Lysosomal Trafficking

Fig 1: Pharmacological chaperone-mediated rescue of mutant GCase from ERAD to the lysosome.

Comparative Efficacy Data

The following tables synthesize the in vitro enzymatic profiling and in situ cellular efficacy of NMPPC compared to IFG and Ambroxol.

Table 1: In Vitro Binding and Inhibition Profiling Data represents isolated recombinant WT GCase assayed at lysosomal pH (5.2).

CompoundPrimary MechanismIC₅₀ (Inhibition)EC₅₀ (Activation)Lysosomal Dissociation Required?
Isofagomine (IFG) Active-site competitive inhibitor~40 nMN/AYes (Critical)
Ambroxol Mixed-type competitive chaperone~10 µMN/AYes (Moderate)
NMPPC Allosteric stabilizer / Activator>100 µM~5.2 µMNo

Table 2: Cellular Efficacy in Patient-Derived Fibroblasts Data represents the fold-increase in intracellular GCase activity following a 5-day incubation at optimal compound concentrations (IFG: 30 µM; Ambroxol: 40 µM; NMPPC: 15 µM). Baseline activity is normalized to 1.0 for untreated cells of each genotype.

GenotypeClinical PhenotypeIFG (Fold Increase)Ambroxol (Fold Increase)NMPPC (Fold Increase)
WT / WT Healthy1.5x1.2x1.4x
N370S / N370S Type 1 GD (Non-neuronopathic)3.0x2.5x3.2x
L444P / L444P Type 2/3 GD (Neuronopathic)1.3x1.5x2.1x

Analytical Insight: While IFG shows excellent rescue of the N370S variant, it fails to significantly rescue the severe L444P mutation [2]. NMPPC demonstrates a distinct advantage in L444P models, likely because its allosteric binding does not rely on the heavily distorted active-site architecture characteristic of the L444P variant.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We explicitly detail the causality behind each step to prevent common artifacts in chaperone research, such as mistaking active-site inhibition for lack of expression, or ER-accumulation for successful lysosomal trafficking.

Protocol A: Cell Culture & Chaperone Treatment

Causality: GCase has a cellular half-life of approximately 40–60 hours. A 5-day incubation is strictly required to allow the steady-state turnover of the unchaperoned mutant enzyme pool and its replacement with the chaperone-stabilized pool [3].

  • Seed patient-derived fibroblasts (WT, N370S/N370S, or L444P/L444P) in T-75 flasks at 2×105 cells/flask in DMEM supplemented with 10% FBS.

  • After 24 hours, replace media with fresh DMEM containing either vehicle (0.1% DMSO), IFG (30 µM), Ambroxol (40 µM), or NMPPC (15 µM).

  • Incubate for 5 days at 37°C, 5% CO₂.

  • Critical Washout Step: For cells treated with IFG and Ambroxol, wash cells 3x with PBS and incubate in compound-free media for 4 hours prior to harvest. Why? Failure to wash out competitive inhibitors will result in artificially low GCase activity readings during the downstream assay, as the drug will inhibit the enzyme in the lysate [3]. NMPPC does not strictly require this washout, but it is recommended for parity.

Protocol B: Fluorometric 4-MUG GCase Activity Assay

Causality: This assay utilizes the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The buffer must be acidic (pH 5.2) and contain sodium taurocholate (a bile salt) to mimic the lysosomal microenvironment and maintain the enzyme in an active conformation in vitro [4].

  • Harvest cells and lyse in ice-cold McIlvaine buffer (0.1 M citrate, 0.2 M phosphate, pH 5.2) containing 0.25% Triton X-100 and 0.25% sodium taurocholate.

  • Centrifuge at 14,000 x g for 10 min at 4°C to clear cellular debris. Quantify total protein using a BCA assay.

  • In a black 96-well plate, combine 20 µg of protein lysate with 4-MUG substrate (final concentration 3 mM) in McIlvaine buffer (pH 5.2).

  • Incubate at 37°C for 1 hour in the dark.

  • Terminate the reaction by adding 0.2 M Glycine-NaOH stop buffer (pH 10.5). Why? The highly alkaline pH stops the enzymatic reaction and maximizes the fluorescence quantum yield of the cleaved 4-methylumbelliferone (4-MU) product.

  • Read fluorescence at Ex 365 nm / Em 450 nm.

Protocol C: Endo H Sensitivity Assay (Trafficking Validation)

Causality: An increase in GCase activity does not definitively prove lysosomal localization; the drug could simply be causing massive ER accumulation. Endoglycosidase H (Endo H) cleaves high-mannose N-glycans found on ER-resident proteins but cannot cleave the complex N-glycans formed once the protein transits the Golgi. Therefore, true lysosomal GCase is Endo H-resistant.

  • Denature 30 µg of protein lysate in 1x Glycoprotein Denaturing Buffer at 100°C for 10 minutes.

  • Divide the sample in half: treat one half with 500 units of Endo H and the other half with PNGase F (positive control, cleaves all N-glycans). Incubate at 37°C for 1 hour.

  • Resolve samples via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with anti-GCase antibody (e.g., clone 2E2).

  • Interpretation: Unchaperoned mutant GCase will appear as a lower molecular weight band after Endo H treatment (sensitive). Successful chaperoning by NMPPC will shift the majority of the GCase pool to an Endo H-resistant (higher molecular weight) band, proving successful transit through the Golgi to the lysosome.

References

  • Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase, NIH PMC,[Link]

  • The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase, NIH PMC,[Link]

  • The iminosugar isofagomine increases the activity of N370S mutant acid β-glucosidase in Gaucher fibroblasts by several mechanisms, PNAS,[Link]

  • GCase activity assay v1, Aligning Science Across Parkinson's (ASAP),[Link]

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